Ac-Leu-Gly-OH
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2-acetamido-4-methylpentanoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFVYSSHGGOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Profile: Ac-Leu-Gly-OH (N-Acetyl-L-leucylglycine)
[1][2]
Executive Summary
Ac-Leu-Gly-OH (N-Acetyl-L-leucylglycine) is a specific dipeptide derivative characterized by N-terminal acetylation, effectively blocking the N-terminus and mimicking the post-translational modification observed in many eukaryotic proteins.[1][2] With a molecular weight of 230.26 g/mol and CAS number 4033-42-5 , this compound serves as a critical substrate model in enzymology, particularly for acylaminoacyl-peptidase (AAP) , an enzyme responsible for removing N-acetylated amino acids from peptides.[1][2]
This guide details the structural chemistry, physicochemical properties, and synthesis protocols for Ac-Leu-Gly-OH, designed for researchers requiring high-purity standards for proteomic analysis and enzyme kinetics.[1][2]
Chemical Identity & Structural Analysis[1][3][4][5][6][7]
Structural Composition
The molecule consists of three distinct moieties covalently linked via amide bonds:
-
Acetyl Group (Ac): Capped at the N-terminus, rendering the amine non-basic and mimicking the N-terminal acetylation found in ~85% of eukaryotic proteins.[1][2]
-
L-Leucine Residue (Leu): The central hydrophobic core, providing specific steric recognition for enzyme active sites.[1][2]
-
Glycine Residue (Gly-OH): The C-terminal amino acid with a free carboxyl group, contributing to water solubility and providing a flexible backbone.[1][2][3]
Stereochemistry: The Leucine residue is in the L-configuration (
Molecular Weight Calculation
The precise molecular weight is derived from the sum of the residue masses minus the water lost during bond formation, plus the acetyl cap.[2][3]
| Component | Formula Fragment | Contribution (Da) |
| Acetyl Cap | 43.04 | |
| L-Leucine Residue | 113.16 | |
| Glycine Residue | 75.07 | |
| Bond Formation Correction | (Already accounted in residues) | 0.00 |
| Total | 230.26 |
Structural Connectivity Diagram
The following diagram illustrates the logical connectivity and fragmentation points of the molecule.
Caption: Structural connectivity of Ac-Leu-Gly-OH showing the N-terminal acetyl cap, hydrophobic Leucine core, and C-terminal Glycine.[1][2]
Physicochemical Properties[6][7][9][10]
| Property | Value | Notes |
| CAS Number | 4033-42-5 | Unique identifier for the specific sequence.[1][5][6][7] |
| Molecular Formula | ||
| Exact Mass | 230.1267 Da | Monoisotopic mass for MS calibration.[1][2][3] |
| Solubility | Soluble in Water, Methanol, DMSO | High solubility due to the short chain and C-term carboxyl.[1][2] |
| pKa (COOH) | ~3.6 | The C-terminal carboxyl is the only ionizable group in the physiological range.[2] |
| Isoelectric Point (pI) | ~3.6 | Acidic peptide due to blocked N-terminus.[1][2][3] |
| Appearance | White Lyophilized Powder | Hygroscopic; store desiccated at -20°C. |
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)[1][2][10]
While liquid-phase synthesis is possible for dipeptides, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is preferred for reproducibility and purity.[1][2] The following protocol outlines the synthesis on a 0.1 mmol scale.
Materials
-
Reagents: Piperidine (Deprotection), HBTU/DIEA (Coupling), Acetic Anhydride (N-terminal Acetylation), TFA (Cleavage).[1][2]
Step-by-Step Methodology
-
Resin Swelling:
-
Fmoc Deprotection (Glycine):
-
Coupling (Leucine):
-
Fmoc Deprotection (Leucine):
-
N-Terminal Acetylation (Capping):
-
Cleavage & Isolation:
-
Treat resin with cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
-
Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.
-
Synthesis Workflow Diagram
Caption: SPPS workflow for Ac-Leu-Gly-OH synthesis, highlighting the critical acetylation step.
Analytical Characterization & Validation
To ensure the integrity of the synthesized peptide, the following analytical methods are mandatory.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1][2][3]
-
Gradient: 0% to 40% B over 20 minutes (Short peptide elutes early due to polarity).
Mass Spectrometry (ESI-MS)[1][2]
Biological Applications
Substrate for Acylaminoacyl-Peptidase (AAP)
Ac-Leu-Gly-OH is a classical substrate for acylaminoacyl-peptidase (EC 3.4.19.1) .[1][2] This enzyme catalyzes the hydrolysis of the N-terminal acetylated amino acid from blocked peptides.[1][3]
-
Reaction: Ac-Leu-Gly-OH +
[1][2] -
Assay Utility: Researchers use this specific sequence to measure the kinetics of AAP, as the cleavage releases Glycine, which can be quantified using ninhydrin or derivatization methods.[2][3]
Negative Control in Aminopeptidase Assays
Because the N-terminus is blocked by the acetyl group, Ac-Leu-Gly-OH is resistant to standard aminopeptidases (e.g., Leucine Aminopeptidase) which require a free N-terminal amine.[1][2] It serves as an excellent negative control to verify the specificity of aminopeptidase preparations.[1][3]
References
Sources
- 1. ACETYLLEUCINE, (S)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Glycine derivative 3 page [m.chemicalbook.com]
- 7. AC-LEU-GLY-OH CAS#: 4033-42-5 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
Ac-Leu-Gly-OH vs Leu-Gly biological activity differences
Technical Deep Dive: N-Terminal Acetylation Impact on Leu-Gly Dipeptide Functionality
Executive Summary This guide delineates the critical functional divergence between Leu-Gly (LG) and its N-acetylated analog, Ac-Leu-Gly-OH . While sharing a peptide backbone, these two entities serve opposing roles in research and pharmacology. Leu-Gly is a bioactive metabolite and neurotransmitter modulator (linked to MIF-1) that actively engages transport systems (PEPT1) but suffers from rapid N-terminal degradation. Ac-Leu-Gly-OH is a synthetic construct designed for enzymatic stability, primarily serving as a specific substrate probe for metalloproteases and carboxypeptidases by blocking aminopeptidase action.
Part 1: Structural & Physicochemical Divergence
The addition of an acetyl group (
| Feature | Leu-Gly (LG) | Ac-Leu-Gly-OH | Functional Consequence |
| N-Terminus | Free Amine ( | Acetyl Amide ( | LG is zwitterionic; Ac-LG is anionic at physiological pH. |
| Charge State | Zwitterion (+ / -) | Anionic (-1) | LG interacts with cation-recognizing transporters (PEPT1). Ac-LG relies on passive diffusion or anion transporters. |
| LogP (Lipophilicity) | Low (Hydrophilic) | Higher (Moderate) | Acetylation removes the charged amine, increasing membrane permeability via passive diffusion, though active transport is lost. |
| H-Bonding | Donor & Acceptor | Acceptor Dominant | The acetyl group removes a key H-bond donor, altering binding pocket affinity. |
Part 2: Enzymatic Stability & Metabolism (The Core Differentiator)
The most significant technical difference lies in susceptibility to proteolysis. This distinction dictates their experimental utility.
The Aminopeptidase Blockade
Aminopeptidases (e.g., Aminopeptidase N/CD13) require a free N-terminal amine to recognize and cleave the peptide bond.
-
Leu-Gly: Is a high-affinity substrate. In plasma or cytosolic fractions, it is rapidly hydrolyzed into free Leucine and Glycine.
-
Ac-Leu-Gly-OH: The N-acetyl group sterically and electrostatically mimics a peptide bond, rendering the N-terminus "invisible" to aminopeptidases.
The "Self-Validating" Substrate
Because Ac-Leu-Gly-OH is immune to aminopeptidases, it acts as a self-validating probe for other classes of enzymes. If cleavage occurs, it confirms the presence of Endopeptidases (acting on the internal bond, though rare in dipeptides) or Carboxypeptidases (acting from the C-terminus).
Figure 1: Differential enzymatic processing. Note that Ac-Leu-Gly-OH is immune to the rapid degradation pathway (Aminopeptidase), making it a stable probe for C-terminal cleavage events.
Part 3: Biological Activity & Transport[1][2][3][4][5][6]
Leu-Gly: The Bioactive Effector
Leu-Gly is often studied as the C-terminal metabolite of MIF-1 (Pro-Leu-Gly-NH2).
-
Dopaminergic Modulation: Leu-Gly has been shown to elevate dopamine levels in the nucleus accumbens of specific "responder" subpopulations. It likely acts as a modulator of dopamine receptors or downstream signaling pathways.
-
PEPT1 Transport: As a dipeptide with a free N-terminus, Leu-Gly is a canonical substrate for PEPT1 (SLC15A1) . It is actively transported against concentration gradients in the intestine and kidney.
Ac-Leu-Gly-OH: The Chemical Probe
-
Loss of PEPT1 Affinity: The proton-coupled transport mechanism of PEPT1 heavily relies on the recognition of the positively charged N-terminal amine. Acetylation abolishes this charge, drastically reducing or eliminating affinity for PEPT1.
-
Specific Assay Utility: It is frequently used to assay Peptidyl-Dipeptidase A (ACE) or bacterial metalloproteases (e.g., Pseudomonas Lip3/Lip7). The acetylation ensures that any measured glycine release is due to the specific enzyme of interest, not background aminopeptidase contamination.
Part 4: Experimental Protocols
Protocol A: Differential Stability Assay (Self-Validating)
Objective: To confirm the presence of specific carboxypeptidase activity in a complex lysate without interference from aminopeptidases.
-
Preparation:
-
Prepare 1 mM stocks of Leu-Gly and Ac-Leu-Gly-OH in PBS (pH 7.4).
-
Collect tissue lysate or cell fraction (e.g., kidney brush border membranes).
-
-
Incubation:
-
Mix 50 µL lysate with 450 µL substrate solution.
-
Incubate at 37°C.
-
-
Sampling:
-
Aliquot 50 µL at T=0, 15, 30, and 60 min.
-
Quench immediately with 50 µL 10% Trichloroacetic Acid (TCA) or Acetonitrile.
-
-
Analysis (HPLC/LC-MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Detection:
-
Leu-Gly degradation: Monitor disappearance of Leu-Gly peak (rapid).
-
Ac-Leu-Gly cleavage: Monitor appearance of N-Acetyl-Leucine and Glycine .
-
-
-
Interpretation:
-
If Leu-Gly degrades but Ac-Leu-Gly remains stable: Activity is pure Aminopeptidase.
-
If Ac-Leu-Gly releases Glycine: Activity is Carboxypeptidase or specific Peptidyl-Dipeptidase.
-
Protocol B: Transport Competency (Caco-2)
Objective: To determine if a modified analog retains oral bioavailability potential via active transport.
-
Culture: Grow Caco-2 cells to confluence (21 days) on Transwell inserts to express PEPT1.
-
Tracer: Use [¹⁴C]-Gly-Sar (standard PEPT1 substrate) as the reference.
-
Competition:
-
Add [¹⁴C]-Gly-Sar (10 µM) to the apical chamber.
-
Condition 1: Co-incubate with 10 mM Leu-Gly (Positive Control).
-
Condition 2: Co-incubate with 10 mM Ac-Leu-Gly-OH .
-
-
Readout: Measure scintillation counts in the basolateral chamber after 60 mins.
-
Result: Leu-Gly will inhibit [¹⁴C]-Gly-Sar uptake (competitive binding). Ac-Leu-Gly-OH will show minimal inhibition, confirming loss of PEPT1 affinity.
-
Figure 2: Transport mechanisms. Leu-Gly utilizes the high-capacity PEPT1 transporter. Ac-Leu-Gly-OH is excluded from this pathway due to N-terminal blocking and must rely on slower passive diffusion.
References
-
PubChem. (n.d.). Leu-Gly Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Brandsch, M. (2013).[1] Drug transport via the intestinal peptide transporter PepT1.[2][1][3][4][5][6] Current Opinion in Pharmacology. Retrieved from [Link]
-
Adriaenssens, E., et al. (2023). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society. Retrieved from [Link]
-
Lindgren, S., et al. (2022). The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats. PMC - PubMed Central. Retrieved from [Link]
-
Mishra, N.K., et al. (2011). MIF-1 (Pro-Leu-Gly-NH2) ... mechanisms of action. Peptides.[7][2][1][3][8][5][9][10][11][12][13] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conjugation of dipeptide to fluorescent dyes enhances its affinity for a dipeptide transporter (PEPT1) in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. Dipeptide-modified nanoparticles to facilitate oral docetaxel delivery: new insights into PepT1-mediated targeting strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic Stability & Physicochemical Profiling of Ac-Leu-Gly-OH
This guide provides an in-depth technical analysis of the thermodynamic stability of N-Acetyl-L-Leucyl-Glycine (Ac-Leu-Gly-OH) . It is designed for researchers utilizing this dipeptide as a model substrate in protease kinetics (specifically Thermolysin), solubility studies, and peptide synthesis thermodynamics.
Executive Technical Summary
Ac-Leu-Gly-OH is a blocked dipeptide (N-acetylated) widely utilized as a thermodynamic probe in enzymatic peptide synthesis. Unlike free peptides, the N-terminal acetylation mimics the interior of a protein chain, eliminating the zwitterionic repulsion typical of free amino acids.
-
Thermodynamic Status: Thermodynamically unstable regarding hydrolysis (
) but kinetically stable in the absence of metalloproteases. -
Primary Application: Serves as a reference standard for the "thermodynamic trap" mechanism in enzymatic synthesis, where the low solubility of the protonated product drives the reaction equilibrium forward against an unfavorable free energy gradient.
Physicochemical Profile
| Property | Value / Characteristic | Source/Method |
| Formula | PubChem [1] | |
| Molecular Weight | 230.26 g/mol | Calculated |
| pKa (C-term) | Predicted (Carboxyl) [2] | |
| pKa (N-term) | N/A (Acetylated) | Structural Feature |
| LogP | ~0.1 to 0.5 | Hydrophobicity Estimate |
| Solubility (Water) | Low/Moderate (pH dependent) | Experimental |
| State | White Crystalline Solid | Standard |
Structural Implications on Stability
The N-acetyl group removes the positive charge typically found at the N-terminus. Consequently, Ac-Leu-Gly-OH behaves as a mono-acidic species. Its solubility is highly pH-dependent:
-
pH < pKa (~3.3): Predominantly uncharged (
). Low solubility. -
pH > pKa (~3.3): Predominantly anionic (
). High solubility.
Thermodynamics of Hydrolysis & Synthesis
The core thermodynamic question for Ac-Leu-Gly-OH is the equilibrium between the peptide bond and its hydrolysis products (Ac-Leu-OH and Gly-OH).
The Thermodynamic Cycle
The synthesis of Ac-Leu-Gly-OH from Ac-Leu-OH and Glycine in aqueous solution is endergonic (non-spontaneous). However, the reaction can be driven by precipitation (phase transfer).
-
Hydrolysis Free Energy (
): to kcal/mol (Exergonic). -
Synthesis Free Energy (
): to kcal/mol (Endergonic). -
Driving Force: The crystallization of Ac-Leu-Gly-OH removes the product from the aqueous phase, shifting the equilibrium (Le Chatelier's principle).
Thermodynamic Parameters (Standard Peptide Bond)
While specific calorimetric data for Ac-Leu-Gly-OH is rare, it follows standard peptide bond thermodynamics:
| Parameter | Value (Approx.) | Significance |
| Enthalpy of Hydrolysis ( | Slightly Exothermic. | |
| Entropy of Hydrolysis ( | Positive | Favorable (1 molecule |
| Gibbs Free Energy ( | Spontaneous (requires catalyst). |
Visualization: Thermodynamic Stability Cycle
The following diagram illustrates the thermodynamic relationships governing the stability of Ac-Leu-Gly-OH, highlighting the coupling between chemical equilibrium and phase equilibrium (solubility).
Caption: Thermodynamic cycle showing the interplay between enzymatic synthesis, spontaneous hydrolysis, and the solubility-driven phase change that stabilizes the product.
Experimental Protocols
To generate specific thermodynamic data for Ac-Leu-Gly-OH in your specific buffer system, use the following self-validating protocols.
Protocol A: Determination of Hydrolysis Kinetics ( )
Objective: Measure the kinetic stability of the peptide bond under varying pH or enzymatic conditions.
-
Preparation: Dissolve Ac-Leu-Gly-OH (1 mM) in buffer (e.g., MOPS, pH 7.0).
-
Initiation: Add protease (e.g., Thermolysin) or acid/base catalyst.
-
Sampling: Aliquot 50
L samples at min. -
Quenching: Immediately mix with 50
L 1% TFA/Acetonitrile to stop the reaction. -
Quantification (HPLC):
-
Column: C18 Reverse Phase.
-
Gradient: 5% to 60% B (ACN with 0.1% TFA) over 20 min.
-
Detection: UV at 210 nm (peptide bond) and 254 nm (if aromatic internal standard used).
-
-
Data Analysis: Plot
vs. time. The slope is .
Protocol B: Solubility & Thermodynamic Solubility Product ( )
Objective: Determine the thermodynamic solubility to calculate
-
Saturation: Add excess Ac-Leu-Gly-OH solid to water/buffer in a sealed vial.
-
Equilibration: Shake at controlled temperature (e.g., 25.0°C) for 24-48 hours.
-
Filtration: Filter supernatant through a 0.22
m PVDF filter (pre-heated to temp). -
Assay: Dilute filtrate and measure concentration via HPLC (using a standard curve).
-
Van't Hoff Analysis: Repeat at 20°C, 30°C, 40°C.
-
Plot
vs . -
Slope
.
-
Workflow Visualization: Stability Testing
Caption: Parallel experimental workflows for determining thermodynamic solubility (Path A) and kinetic stability against hydrolysis (Path B).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443129, N-Acetyl-leucyl-leucine (Analog Reference). Retrieved from [Link]
-
Oobatake, M., & Ooi, T. (1993). Hydration and heat stability effects on protein unfolding.[1] Progress in Biophysics and Molecular Biology.[1] Retrieved from [Link]
-
RSC (2025). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation.[2] CrystEngComm.[2] Retrieved from [Link]
-
Khan Academy. Properties of the equilibrium constant (Thermodynamics of Hydrolysis). Retrieved from [Link]
Sources
Ac-Leu-Gly-OH: A Canonical Model for Peptide Folding Dynamics
This in-depth technical guide examines Ac-Leu-Gly-OH (Acetyl-Leucine-Glycine) as a foundational model system for dissecting the thermodynamics and kinetics of peptide folding.
Part 1: Executive Summary & Core Directive
The "Hydrogen Atom" of Protein Folding In the bottom-up approach to rational drug design and protein engineering, understanding the behavior of short peptide fragments is the prerequisite to mastering macromolecular folding. Ac-Leu-Gly-OH serves as a critical "minimalist" model system. It isolates the competition between hydrophobic collapse (driven by the Leucine side chain), entropic freedom (driven by Glycine), and electrostatic gating (controlled by the C-terminal carboxyl).
This guide moves beyond basic structural description to analyze the dynamics of this system. It provides a blueprint for using Ac-Leu-Gly-OH to validate molecular dynamics (MD) force fields, calibrate spectroscopic probes (2D-IR, NMR), and screen for peptidomimetic stability.
Part 2: Physicochemical Architecture
To control folding, one must first understand the architectural constraints of the molecule. Ac-Leu-Gly-OH is not merely a sequence of amino acids; it is a tuned mechanical system.
Structural Components & Function
| Component | Chemical Structure | Mechanistic Role in Folding |
| N-Terminus | Acetyl (Ac-) | Electronic Mimicry: Eliminates the non-native positive charge of a free amine ( |
| Residue 1 | Leucine (Leu) | Steric Anchor: The bulky isobutyl side chain ( |
| Residue 2 | Glycine (Gly) | Entropic Hinge: Lacking a side chain, Glycine accesses a vast Ramachandran space (including left-handed helices), acting as a "pivot point" for turn formation. |
| C-Terminus | Hydroxyl (-OH) | Electrostatic Switch: Unlike the amide-blocked (-NHMe) variant, the free acid allows pH-dependent switching between a neutral (-COOH) and charged (-COO |
The Conformational Landscape
The folding dynamics of Ac-Leu-Gly-OH are defined by the equilibrium between three primary states. This equilibrium is solvent- and temperature-dependent.
-
C5 (Extended): Stabilized by solvent interactions; dominant in high-dielectric solvents (water).
-
C7 (
-turn): A 7-membered ring hydrogen bond between the Acetyl CO and the Glycine NH. - -Turn (Type I/II): A 10-membered ring involving the termini. In Ac-Leu-Gly-OH, this is often frustrated by the C-terminal charge unless protonated or bridged by a cation.
Part 3: Experimental Methodologies
A robust study of Ac-Leu-Gly-OH requires a "triangulation" approach, combining vibrational spectroscopy, magnetic resonance, and computational simulation.
Protocol A: Spectroscopic Characterization (2D-IR & VCD)
Why: Linear IR (FTIR) is often congested. Two-Dimensional Infrared Spectroscopy (2D-IR) resolves coupling between amide modes, providing a snapshot of picosecond dynamics.[1]
Step-by-Step Workflow:
-
Sample Preparation: Dissolve Ac-Leu-Gly-OH (10-50 mM) in
(to remove O-H bending overlap) and DMSO- . -
pH Adjustment: Titrate with
or to access pH 2 (protonated, neutral) and pH 7 (zwitterionic/anionic). -
Data Acquisition:
-
Amide I Region (1600-1700 cm
): Monitor the C=O stretch. -
Cross-Peak Analysis: In 2D-IR, off-diagonal peaks indicate coupling between the Leu and Gly carbonyls. A strong cross-peak signifies a folded turn structure where the dipoles are aligned.
-
-
VCD (Vibrational Circular Dichroism): Since Gly is achiral, the VCD signal arises solely from the Leu center and the induced chirality of the fold. A "couple" signal (positive/negative bisignate) confirms a stable turn geometry.
Protocol B: NMR-Based Dihedral Analysis
Why: To determine the time-averaged backbone angles (
-
Experiment: Run 1H-NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
J-Coupling Analysis: Measure
coupling constants.-
Use the Karplus Equation to derive the dihedral angle
:
-
-
NOE Constraints: Identify Through-Space interactions.
-
Sequential
: Strong signal indicates extended ( ) conformation. -
Long-range
: Signal between Leu-NH and Gly-NH (or termini) indicates a turn.
-
Part 4: Computational Modeling & Validation
Ac-Leu-Gly-OH is the standard for validating force fields (e.g., AMBER ff14SB, CHARMM36m, OPLS-AA) because its small size allows for converged sampling .
Simulation Workflow (DOT Visualization)
Caption: Workflow for MD simulation of Ac-Leu-Gly-OH. The cycle allows iterative refinement of force field parameters against experimental NMR/IR data.
Critical Analysis: Force Field Bias
-
AMBER ff99SB: Historically over-stabilized
-helices. -
Newer Fields (ff19SB / CHARMM36m): Better balance for disordered peptides (like Gly-rich regions).
-
Validation Metric: The simulation must reproduce the experimental J-coupling constants (
) within 1.0 Hz to be considered valid.
Part 5: Dynamics & Mechanism
The folding of Ac-Leu-Gly-OH is not a "two-state" (folded vs. unfolded) transition but a dynamical ensemble .
The Thermodynamic Cycle
The stability of the folded state (
- (Enthalpy): Favorable formation of the H-bond (C=O...H-N).
- (Entropy): Unfavorable loss of freedom. Glycine has a high entropic penalty to fold because it is so flexible unfolded.
- (Solvation): Water competes for H-bonds. In water, the "Extended" state is favored because water solvates the peptide bond better than the peptide solvates itself. In hydrophobic solvents (DMSO, membrane interiors), the "Folded" state wins.
Signaling Pathway: pH-Dependent Switching
Caption: The pH-dependent conformational switch. Protonation of the C-terminus facilitates H-bond acceptance, promoting the folded turn structure.
Part 6: References
-
Blomberg, D., et al. (2004).[2][3] "Synthesis and conformational studies of a beta-turn mimetic incorporated in Leu-enkephalin." Journal of Organic Chemistry. Link
-
Toniolo, C., et al. (1994). "Onset of the fully extended conformation in (alpha Me)Leu derivatives and short peptides." International Journal of Biological Macromolecules. Link
-
Krimm, S., & Bandekar, J. (1986). "Vibrational spectroscopy and conformation of peptides, polypeptides, and proteins."[4][5] Advances in Protein Chemistry. Link
-
Best, R. B., et al. (2012). "Optimization of the additive CHARMM all-atom protein force field targeting improved sampling of the backbone
, and side-chain and dihedral angles." Journal of Chemical Theory and Computation. Link -
Schweitzer-Stenner, R. (2006). "Di- and tripeptides as model systems for understanding the structure and dynamics of the unfolded state of proteins." Current Opinion in Structural Biology. Link
Sources
- 1. Sensitivity of 2D IR Spectra to Peptide Helicity: A Concerted Experimental and Simulation Study of an Octapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and conformational studies of a beta-turn mimetic incorporated in Leu-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vibrational circular dichroism spectroscopy of selected oligopeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient 2D IR spectroscopy of ubiquitin unfolding dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Ac-Leu-Gly-OH: A Physicochemical & Practical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of N-Acetyl-L-Leucyl-Glycine (Ac-Leu-Gly-OH) . Unlike standard zwitterionic peptides, Ac-Leu-Gly-OH possesses a blocked N-terminus, rendering it a mono-acidic molecule with distinct solubility behaviors. This guide synthesizes thermodynamic principles with practical laboratory protocols to assist researchers in formulation, enzymatic assays (e.g., Peptidyl-glycine alpha-amidating monooxygenase [PAM] substrates), and drug development.
Key Takeaway: Ac-Leu-Gly-OH exhibits pH-dependent solubility in aqueous systems (driven by C-terminal ionization) and high solubility in polar aprotic solvents (DMSO, DMF) due to the disruption of inter-molecular hydrogen bonding.
Physicochemical Profile
To predict and manipulate solubility, one must first understand the molecular architecture. Ac-Leu-Gly-OH is amphiphilic, featuring a hydrophobic cap and side chain balanced by a polar backbone and an ionizable tail.
Structural Determinants
-
N-Acetyl Group (Cap): Eliminates the basicity of the N-terminus. This prevents the formation of a zwitterionic lattice (which typically has high crystal lattice energy and high melting points), thereby enhancing solubility in organic solvents compared to the free amine form (H-Leu-Gly-OH).
-
Leucine Side Chain: Isobutyl group adds hydrophobicity, limiting solubility in pure water at low pH but enhancing interaction with organic modifiers.
-
Glycine Residue: Provides conformational flexibility and backbone polarity.
-
C-Terminal Carboxyl: The sole ionizable group (pKa ~3.35).
Key Parameters
| Parameter | Value / Description | Source/Inference |
| CAS Number | 4033-42-5 | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] |
| Melting Point | 193–194 °C | [1] |
| pKa (Predicted) | 3.35 ± 0.10 (Carboxyl) | [1] |
| LogP (Estimated) | ~0.2 to 0.5 | Based on fragment contribution |
| Physical State | White crystalline powder | [1] |
Solubility in Aqueous Systems[1][2][3][4]
The solubility of Ac-Leu-Gly-OH in water is strictly governed by the Henderson-Hasselbalch equation. Because the N-terminus is acetylated, the molecule does not carry a positive charge at physiological pH.
pH Dependence
-
pH < 3.0 (Protonated Form): The molecule exists as a neutral carboxylic acid (R-COOH). Solubility is limited by the hydrophobic Leucine side chain and the Acetyl group. Precipitation is most likely in this range.
-
pH > 4.5 (Deprotonated Form): The carboxyl group ionizes (R-COO⁻). The solvation energy of the anion drastically increases solubility.
Critical Protocol Note: Do not attempt to dissolve high concentrations in unbuffered water or acidic buffers (e.g., 0.1% TFA) without verifying the final pH. The peptide itself is acidic; dissolving it will lower the pH, potentially driving it back towards its insoluble protonated state.
Ionic Strength (Salting-In/Out)
At moderate ionic strength (100–150 mM NaCl), solubility is generally maintained due to charge shielding of the carboxylate. However, excessive salt (>1 M) may trigger "salting-out" due to the hydrophobic effect on the Leucine residue.
Solubility in Organic Solvents[3][4][5][6]
The absence of the zwitterionic charge pair makes Ac-Leu-Gly-OH significantly more soluble in organic solvents than its unacetylated counterparts.
Polar Aprotic Solvents (DMSO, DMF)
-
Solubility: High (> 50 mg/mL) .
-
Mechanism: DMSO and DMF are strong hydrogen bond acceptors. They effectively solvate the peptide backbone amides and disrupt the crystal lattice.
-
Application: Ideal for preparing concentrated stock solutions (10–100 mM) for subsequent dilution into aqueous buffers.
Alcohols (Methanol, Ethanol, TFE)
-
Solubility: Moderate to High .
-
Mechanism: The acetyl group and leucine side chain interact favorably with the alkyl chains of the alcohol, while the hydroxyl group solvates the peptide backbone.
-
TFE (Trifluoroethanol): Often used to induce secondary structure, TFE will readily dissolve Ac-Leu-Gly-OH.
Non-Polar Solvents (Hexane, Chloroform)
-
Solubility: Low/Negligible .
-
Reasoning: Despite the acetyl/leucine hydrophobicity, the polar amide backbone and the carboxylic acid group (even if protonated) are too polar to be solvated by hexane.
Visualizing the Solubility Landscape
The following diagram illustrates the thermodynamic equilibrium and decision-making process for solubilization.
Figure 1: Solubility equilibrium states. The transition from solid to soluble is most efficient via ionization (pH adjustment) or polar aprotic solvation.
Experimental Protocols
Standard Dissolution Workflow (Stock Preparation)
This protocol ensures complete solubilization and stability for analytical or biological assays.
-
Calculate Requirements: Determine the target concentration (typically 10–50 mM for stocks).
-
Solvent Selection:
-
Preferred: 100% DMSO (anhydrous).
-
Alternative (Aqueous): 50 mM Ammonium Bicarbonate (pH ~7.8).
-
-
Weighing: Weigh Ac-Leu-Gly-OH into a glass vial (avoid static).
-
Addition: Add the calculated volume of solvent.
-
Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 2–5 minutes at ambient temperature.
-
Inspection: Solution must be optically clear.
-
Dilution: Dilute the stock 100x–1000x into the assay buffer.
Solubility Determination (Shake-Flask Method)
To rigorously determine the solubility limit in a specific solvent:
-
Saturation: Add excess solid Ac-Leu-Gly-OH to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.
-
Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter.
-
Quantification: Analyze the supernatant via HPLC.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile (Gradient 5-95% B).
-
Detection: UV at 210 nm (Amide bond) or 220 nm.
-
Applications & Implications
-
Enzymatic Assays: Ac-Leu-Gly-OH is often used as a minimal substrate to study proteases or amidating enzymes. The acetyl group mimics the peptide chain continuity found in native protein substrates.
-
Formulation: For drug delivery studies, the pH-dependent solubility allows for potential enteric targeting (insoluble in stomach acid, soluble in intestinal fluid).
References
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Structural and Functional Divergence: Ac-Leu-Gly-OH vs. Ac-Pro-Leu-Gly-OH in Protease Profiling
Executive Summary
This technical guide delineates the critical biochemical and functional differences between Ac-Leu-Gly-OH (N-acetyl-L-leucyl-glycine) and Ac-Pro-Leu-Gly-OH (N-acetyl-L-prolyl-L-leucyl-glycine). While both are acetylated oligopeptides terminating in glycine, their utility in drug development and enzymology is vastly different.
The core distinction lies in conformational topology and enzymatic recognition :
-
Ac-Pro-Leu-Gly-OH is a structural mimetic of the collagen cleavage site, adopting a
-turn conformation driven by the proline residue. It serves as a critical recognition motif for Matrix Metalloproteinases (MMPs) , specifically Collagenases (MMP-1, MMP-8, MMP-13) and Gelatinases (MMP-2, MMP-9). -
Ac-Leu-Gly-OH functions as a linear control or a minimal substrate. It lacks the secondary structure required for high-affinity MMP binding but serves as a model substrate for C-terminal amidating enzymes (e.g., PAM) and non-specific aminopeptidase studies.
Part 1: Physicochemical and Structural Properties
The addition of the Proline residue at the P3 position (relative to the C-terminus) fundamentally alters the peptide's behavior in solution and its interaction with enzyme active sites.
Table 1: Comparative Physicochemical Profile
| Feature | Ac-Leu-Gly-OH | Ac-Pro-Leu-Gly-OH |
| Sequence | Ac-Leu-Gly-OH | Ac-Pro-Leu-Gly-OH |
| Molecular Weight | ~230.26 Da | ~327.38 Da |
| Secondary Structure | Random Coil / Linear | Type II |
| Hydrophobicity | Moderate | High (Proline ring increases lipophilicity) |
| Primary Biological Role | Generic Dipeptide Control / PAM Substrate | MMP Recognition Motif / Collagen Mimetic |
| Enzyme Affinity | Low affinity for MMPs; High for PAM | High affinity for MMP S-subsites (S1-S3) |
| Solubility | Water Soluble | Water Soluble (DMSO required for high conc.) |
Structural Determinant: The Proline Kink
The critical differentiator is the Proline residue in Ac-Pro-Leu-Gly-OH. In aqueous solution, the Pro-Leu bond facilitates the formation of a
-
Mechanism: The cyclic nature of the proline side chain restricts the
dihedral angle to approximately -60°, locking the backbone into a conformation that fits precisely into the S1, S2, and S3 pockets of Matrix Metalloproteinases (MMPs). -
Contrast: Ac-Leu-Gly-OH, lacking this constraint, adopts a flexible, random-coil conformation. It cannot effectively occupy the extended binding groove of MMPs, making it an excellent negative control for specificity assays.
Part 2: Enzymatic Interaction and Biological Utility
Matrix Metalloproteinases (MMPs)
This is the primary industrial application for Ac-Pro-Leu-Gly-OH.[1] MMPs are zinc-dependent endopeptidases responsible for tissue remodeling.
-
Ac-Pro-Leu-Gly-OH (The Motif): This sequence mimics the cleavage site of collagen (specifically the Pro-Gln-Gly-|-Ile/Leu bond region, though variations exist).
-
Role: It acts as the P-side (non-prime) recognition element. In FRET substrates (e.g., Ac-Pro-Leu-Gly-Leu-Leu-Gly-OEt), the enzyme recognizes the Ac-Pro-Leu-Gly moiety, binding it in the S subsites, and cleaves the bond following the Glycine.
-
Inhibition: The free acid form Ac-Pro-Leu-Gly-OH can act as a product inhibitor or a competitive ligand, occupying the non-prime side of the active site without being cleaved further.
-
-
Ac-Leu-Gly-OH (The Control): Due to the absence of the P3 Proline, this dipeptide fails to engage the S3 subsite of the MMP.
-
Application: It is used to determine the minimum length requirement for protease activity. Comparing
or hydrolysis rates between Ac-PLG and Ac-LG quantifies the thermodynamic contribution of the S3-Pro interaction.
-
Peptidylglycine -Amidating Monooxygenase (PAM)
Both peptides possess a C-terminal Glycine with a free carboxyl group, meeting the minimal structural requirement for PAM , the enzyme responsible for activating neuropeptides (e.g., Oxytocin, Vasopressin).
-
Reaction: Ac-Peptide-Gly-OH +
+ Ascorbate Ac-Peptide-NH_2 + Glyoxylate. -
Kinetic Difference: PAM specificity is heavily influenced by the P2 residue (the residue preceding Glycine).[2]
-
Both peptides have Leucine at P2 .
-
Therefore, both are competent substrates for PAM. However, Ac-Pro-Leu-Gly-OH is often used to study if the P3 Proline induces steric hindrance or conformational assistance in the amidation process.
-
Part 3: Visualization of Enzymatic Pathways
Diagram 1: MMP Recognition vs. PAM Processing
This diagram illustrates how the structural difference dictates the enzymatic fate of the two peptides.
Caption: Differential enzymatic processing. Ac-PLG fits MMP active sites due to
Part 4: Experimental Protocols
Protocol 1: MMP Substrate Specificity Screening
Objective: To validate the requirement of the Proline residue for MMP-9 recognition using Ac-PLG-OH as a competitive inhibitor against a fluorogenic substrate.
Materials:
-
Recombinant Human MMP-9 (Active).
-
Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FRET peptide).
-
Test Compounds: Ac-Pro-Leu-Gly-OH (Competitor) vs. Ac-Leu-Gly-OH (Negative Control).
-
Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
Methodology:
-
Enzyme Activation: Dilute MMP-9 to 10 nM in Assay Buffer.
-
Inhibitor Pre-incubation:
-
Prepare a dilution series (0.1
M to 100 M) of Ac-Pro-Leu-Gly-OH and Ac-Leu-Gly-OH . -
Mix 50
L of Enzyme solution with 20 L of Test Compound. -
Incubate at 37°C for 30 minutes to allow equilibrium binding to the S-subsites.
-
-
Substrate Initiation: Add 30
L of Fluorogenic Substrate (Final conc. 10 M). -
Kinetic Measurement: Monitor fluorescence (Ex/Em = 328/393 nm) for 60 minutes.
-
Data Analysis:
-
Plot Initial Velocity (
) vs. Inhibitor Concentration . -
Expected Result: Ac-Pro-Leu-Gly-OH will show a dose-dependent decrease in fluorescence (competitive binding), yielding an
. Ac-Leu-Gly-OH should show no significant inhibition , confirming that the Proline residue is essential for occupying the enzyme's binding groove.
-
Protocol 2: PAM Amidation Assay (HPLC-Based)
Objective: To compare the amidation efficiency of the two peptides.
Methodology:
-
Reaction Mix: 100
M Peptide (Ac-LG-OH or Ac-PLG-OH), 1 M PAM, 5 mM Ascorbate, 1 M , in 100 mM MES buffer (pH 6.0). -
Incubation: 37°C for 1-4 hours.
-
Quenching: Add 10% TFA to stop the reaction.
-
Analysis: RP-HPLC (C18 column).
-
Gradient: 0-30% Acetonitrile in 0.1% TFA.
-
Detection: UV at 214 nm.
-
Identification: The amidated product (Ac-Leu-NH2 or Ac-Pro-Leu-NH2) will elute later than the substrate due to loss of the charged carboxyl group.
-
References
-
BenchChem. (2025).[1] Ac-Pro-Leu-Gly-OH: A Technical Guide for Researchers. Retrieved from
-
Ping, D., et al. (1995). Reaction versus subsite stereospecificity of peptidylglycine alpha-monooxygenase and peptidylamidoglycolate lyase. Journal of Biological Chemistry. Retrieved from
-
MedChemExpress. (2024). Ac-Pro-Leu-Gly-OH Product Information. Retrieved from
-
PubChem. (2024). Compound Summary: Ac-Pro-Leu-Gly-OH.[1][3][4][5][6][7] Retrieved from
-
ResearchGate. (2017). Substrates for Efficient Fluorometric Screening Employing the NAD-Dependent Sirtuin 5. Retrieved from
Sources
- 1. Ac-Pro-Leu-Gly-OH | Benchchem [benchchem.com]
- 2. Reaction versus subsite stereospecificity of peptidylglycine alpha-monooxygenase and peptidylamidoglycolate lyase, the two enzymes involved in peptide amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theses.fr [theses.fr]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. EP1263473A2 - Peptidase-cleavable, targeted antineoplastic drugs and their therapeutic use - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Kinetic Profiling of Neutral Metallopeptidases using Ac-Leu-Gly-OH
This Application Note is designed for researchers characterizing Neutral Metallopeptidases (e.g., Bacillus neutral protease, Clostridium collagenase, or Thermolysin-like enzymes) using the synthetic substrate Ac-Leu-Gly-OH .[1]
Methodology: Colorimetric Ninhydrin Assay (570 nm) Target Enzyme Class: Neutral Metallopeptidases (EC 3.4.24.x) Substrate: N-Acetyl-L-Leucyl-Glycine (Ac-Leu-Gly-OH)[1][2][3][4][5][6]
Introduction & Scientific Principle
The "Silent Substrate" Mechanism
The core utility of Ac-Leu-Gly-OH lies in its chemical structure.[1] As an N-acetylated dipeptide, it lacks a free primary amino group (
When a specific metallopeptidase hydrolyzes the peptide bond between Leucine and Glycine, it liberates two products:
-
Ac-Leu-OH (N-acetyl-leucine): Remains "silent" (blocked N-terminus).[1]
-
H-Gly-OH (Glycine): Possesses a free primary
-amino group.[1]
This liberation of Glycine triggers a reaction with Ninhydrin to form Ruhemann’s Purple , measurable at 570 nm . The increase in absorbance is directly proportional to the molar quantity of peptide bonds cleaved, providing a robust, self-validating kinetic readout.
Target Specificity
This substrate mimics the hydrophobic-glycine motifs (e.g., -Leu-Gly-) found abundantly in collagen and bacterial cell wall peptides.[1] It is ideal for assaying:
-
Bacterial Neutral Proteases (e.g., Dispase, Thermolysin).[1]
-
Collagenases (specifically assessing peptidolytic rather than collagenolytic activity).[1]
-
Leucyl Endopeptidases .
Materials & Reagents
A. Substrate Preparation[1][7]
-
Compound: Ac-Leu-Gly-OH (MW: ~230.26 g/mol ).[1]
-
Stock Solution (50 mM): Dissolve 115 mg of Ac-Leu-Gly-OH in 10 mL of 50 mM Tris-HCl (pH 7.5).
-
Note: If solubility is an issue, dissolve initially in a minimal volume (0.5 mL) of 0.1 M NaOH, then dilute with buffer and adjust pH.
-
-
Storage: Aliquot and store at -20°C. Stable for 6 months.
B. Assay Buffer (Metalloprotease Optimized)
Metallopeptidases require divalent cations for stability and activity.[1]
-
Composition: 50 mM Tris-HCl, 5 mM
, pH 7.5.[1] -
Critical: Avoid phosphate buffers (precipitates Ca²⁺) and chelators (EDTA/EGTA) which irreversibly inhibit the enzyme.[1]
C. Detection Reagent (Ninhydrin)[1][6][8][9][10]
-
Reagent: 2% (w/v) Ninhydrin in Ethanol or Methyl Cellosolve.[1]
-
Buffer: Citrate Buffer (0.2 M, pH 5.0) containing
(stannous chloride) as a reducing agent to accelerate color development.[1] -
Commercial Option: Ready-to-use Ninhydrin reagents are recommended for reproducibility.[1]
Experimental Protocol
Workflow Diagram (DOT)
Caption: Step-by-step workflow for the Ac-Leu-Gly-OH peptidase specificity assay.
Step-by-Step Procedure
Phase 1: Enzymatic Reaction
-
Setup: In microcentrifuge tubes, prepare the following reaction mix:
-
Test Sample: 100 µL Substrate Stock (50 mM) + 800 µL Assay Buffer + 100 µL Enzyme Solution.
-
Blank (Control): 100 µL Substrate Stock + 900 µL Assay Buffer (No Enzyme).
-
Standard: 100 µL Glycine Standard (various concentrations) + 900 µL Assay Buffer.
-
-
Incubation: Incubate at 37°C for 30 minutes (or optimized time point).
-
Termination: Stop the reaction by adding 100 µL of 10% TCA (Trichloroacetic acid) or heating at 95°C for 5 minutes (if the enzyme is heat-labile and substrate is stable).
Phase 2: Ninhydrin Detection
-
Transfer 200 µL of the terminated reaction mixture to a fresh glass tube.
-
Add 1.0 mL of Ninhydrin Reagent.
-
Development: Place tubes in a boiling water bath (100°C) for 10–15 minutes . A deep purple color will develop in positive samples.[1][6][7]
-
Cooling: Cool rapidly in an ice bath for 2 minutes.
-
Dilution (Optional): If absorbance is >1.5, dilute with 50% ethanol.
-
Measurement: Read Absorbance at 570 nm (A570) using a spectrophotometer.
Data Analysis & Calculations
A. Glycine Standard Curve
Generate a standard curve using Glycine (0–2 mM).[1] Plot Concentration (mM) vs. A570 .
Calculate the slope (
B. Calculating Activity
The activity is defined as micromoles of Glycine liberated per minute.
[1]| Parameter | Definition |
| Absorbance of the enzymatic reaction | |
| Absorbance of the substrate-only control | |
| Slope of Glycine Standard Curve ( | |
| Incubation Time (minutes) | |
| Volume of enzyme added (mL) |
C. Kinetic Constants ( , )
To determine specificity:
-
Vary substrate concentration ([S]: 0.5 mM to 10 mM).[1]
-
Measure initial velocity (
).[1] -
Fit data to the Michaelis-Menten equation using non-linear regression.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background in Blank | Substrate degradation or contamination.[1] | Prepare fresh substrate.[1] Ensure water is ammonia-free (use 18 MΩ water).[1] |
| No Activity | Enzyme inhibition.[1] | Remove EDTA/EGTA.[1] Ensure |
| Precipitation | Substrate insolubility.[1] | Dissolve Ac-Leu-Gly-OH in small volume of NaOH first.[1] Keep final pH at 7.5. |
| Non-Linear Rates | Substrate depletion (>10% hydrolysis).[1] | Reduce incubation time or enzyme concentration. |
References
-
BenchChem. (2025).[1] The Use of FA-Leu-Gly-Pro-Ala-OH for Measuring Collagenase Activity. Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1] Collagenase Activity and Protocols. Retrieved from [1]
-
Miyac, K. et al. (2021).[1] Fluorescence Determination of Peptidase Activity. Journal of Fluorescence. Retrieved from
-
Sigma-Aldrich. (2025).[1] Enzymatic Assay of Protease using Ninhydrin Detection. Retrieved from [1]
-
ResearchGate. (2020).[1][6] Reaction of Ninhydrin with Peptides and Amino Acids. Retrieved from
Sources
- 1. Ac-Arg-Lys-Leu-Phe-Gly-OH | C31H51N9O7 | CID 44461213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Amino Acid Assay [user.eng.umd.edu]
Application Note: A Practical Guide to the Solid-Phase Synthesis of Ac-Leu-Gly-OH
Abstract: This document provides a comprehensive, in-depth guide for the synthesis of the N-acetylated dipeptide, Ac-Leu-Gly-OH, utilizing manual Fmoc-based solid-phase peptide synthesis (SPPS). The protocol is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for key procedural choices. Emphasis is placed on achieving high purity and yield through careful selection of resin, coupling strategies, and in-process monitoring.
Introduction: The Rationale and Strategy for SPPS
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of modern peptide synthesis.[1] Its principal advantage lies in anchoring the C-terminal amino acid to an insoluble polymer support (resin), allowing for the sequential addition of protected amino acids.[2] This methodology simplifies the purification process immensely, as excess reagents and soluble by-products are easily removed by filtration and washing.[2]
The target dipeptide, N-acetyl-leucyl-glycine (Ac-Leu-Gly-OH), serves as an excellent model for illustrating the fundamental steps of SPPS. The N-terminal acetyl group is a common modification that can enhance peptide stability against enzymatic degradation, while the free C-terminal carboxylic acid is crucial for certain biological activities or further conjugation.
This guide employs the widely adopted Fmoc/tBu strategy. The fluorenylmethyloxycarbonyl (Fmoc) group, which protects the α-amino group of the incoming amino acid, is base-labile and can be removed under mild conditions that do not affect the acid-labile side-chain protecting groups (if present) or the linkage to the resin.
Strategic Choices for Synthesizing Ac-Leu-Gly-OH:
-
Resin Selection: To obtain a final product with a free C-terminal carboxylic acid, a highly acid-sensitive resin is required. The 2-chlorotrityl chloride (2-CTC) resin is an ideal choice for this purpose.[3][4] Its steric bulk minimizes diketopiperazine formation, a common side reaction at the dipeptide stage, and it allows for cleavage of the peptide under very mild acidic conditions, preserving the integrity of the final product.[4][5]
-
Synthesis Direction: The synthesis proceeds from the C-terminus to the N-terminus. Therefore, Glycine will be the first amino acid loaded onto the 2-CTC resin, followed by the coupling of Leucine.
-
N-Terminal Modification: After the dipeptide sequence is assembled, the N-terminal Fmoc group of Leucine is removed, and the exposed amine is acetylated using acetic anhydride.
-
Cleavage: The final step involves cleaving the acetylated dipeptide from the resin to yield Ac-Leu-Gly-OH.
Materials and Reagents
For successful synthesis, high-quality reagents are paramount. Ensure all solvents are of peptide synthesis grade, particularly that the N,N-Dimethylformamide (DMF) is amine-free.
| Category | Reagent/Material | Grade/Purity |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh) | 1.0-1.6 mmol/g loading |
| Amino Acids | Fmoc-Gly-OH | >99% |
| Fmoc-Leu-OH | >99% | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | |
| Piperidine | >99.5% | |
| N,N-Diisopropylethylamine (DIPEA) | >99.5% (Reagent Grade) | |
| Methanol (MeOH) | ACS Grade | |
| Acetonitrile (ACN) | HPLC Grade | |
| Diethyl ether | Anhydrous | |
| Coupling Reagents | N,N'-Diisopropylcarbodiimide (DIC) | >99% |
| Hydroxybenzotriazole (HOBt) | Anhydrous | |
| Capping/Cleavage | Acetic Anhydride | >99% |
| Trifluoroacetic acid (TFA) | >99.5% | |
| Hexafluoroisopropanol (HFIP) | >99% | |
| Monitoring | Kaiser Test Kit (Phenol, Ninhydrin, KCN/Pyridine solutions) | |
| Equipment | Solid-phase peptide synthesis reaction vessel with frit | |
| Shaker/Vortexer | ||
| Nitrogen line for bubbling/drying | ||
| HPLC system with a C18 column | ||
| Mass Spectrometer | ||
| Lyophilizer |
Experimental Protocols
The synthesis of Ac-Leu-Gly-OH is broken down into five distinct stages, each requiring meticulous execution to ensure the desired outcome.
Stage 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-Gly-OH)
The covalent attachment of the first amino acid to the resin is a critical step that dictates the overall yield of the synthesis.
Protocol:
-
Resin Swelling: Place 1.0 g of 2-CTC resin in a reaction vessel. Add DCM (10-15 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.[1] This step is crucial for exposing the reactive sites within the polymer matrix.
-
Resin Activation (Optional but Recommended): Due to the moisture sensitivity of 2-CTC resin, which can lead to deactivation (formation of the unreactive alcohol), a pre-activation step with thionyl chloride can ensure maximum loading capacity.[4]
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-Gly-OH (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in anhydrous DCM.
-
Loading: Drain the DCM from the swollen resin. Immediately add the Fmoc-Gly-OH/DIPEA solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[6]
-
Capping Unreacted Sites: To prevent side reactions in subsequent steps, any unreacted chlorotrityl groups must be capped. Add MeOH (0.8 mL/g of resin) to the vessel and agitate for 30 minutes.[5][7]
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally MeOH (2x). Dry the resin under a stream of nitrogen or in vacuo.
Stage 2: Iterative Peptide Elongation - The SPPS Cycle
This stage involves the deprotection of the Fmoc group from Glycine and the subsequent coupling of Fmoc-Leu-OH.
Workflow: The Fmoc-SPPS Cycle
Caption: The core iterative cycle of Fmoc-SPPS.
Protocol:
-
Fmoc Deprotection:
-
Swell the Fmoc-Gly-resin in DMF.
-
Treat the resin with 20% piperidine in DMF (10 mL/g of resin) for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes to ensure complete removal of the Fmoc group.[8]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
In-Process Control: The Kaiser Test:
-
Before proceeding, it is essential to confirm the presence of the free primary amine of Glycine. The Kaiser test is a highly sensitive colorimetric assay for this purpose.[9]
-
Procedure: Take a few beads of resin, wash with ethanol, and add 2-3 drops each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol).[10] Heat at 100-120°C for 5 minutes.[8][11]
-
Interpretation: A deep blue color in the solution and on the beads indicates a positive result (free primary amine present). A yellow or colorless result indicates a negative result (no free amine, coupling is complete).[8][11]
-
-
Coupling of Fmoc-Leu-OH:
-
Activation: In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. The carbodiimide (DIC) reacts with the carboxylic acid of the amino acid to form a highly reactive O-acylisourea intermediate, which is then stabilized by HOBt to form an active ester, minimizing side reactions like racemization.[12][13]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is negative (yellow), the coupling is complete. If it is positive (blue), the coupling is incomplete; allow the reaction to proceed for another hour or perform a recoupling step.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Stage 3: N-Terminal Acetylation
This step caps the N-terminus of the dipeptide, a crucial modification for the final product.
Protocol:
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal Leucine using the same 20% piperidine/DMF protocol as described in Stage 2. Confirm deprotection with a Kaiser test.
-
Acetylation: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Add this solution to the resin.
-
Reaction: Agitate the mixture for 30-60 minutes.
-
Confirmation: Perform a Kaiser test. A negative (yellow) result confirms the successful capping of the N-terminal amine.
-
Washing: Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (2x). Dry the resin completely.
Stage 4: Cleavage of Ac-Leu-Gly-OH from the Resin
The extreme acid lability of the 2-CTC resin allows for the peptide to be cleaved while keeping side-chain protecting groups intact (though not applicable for Leu or Gly).
Workflow: Cleavage and Precipitation
Caption: Workflow for peptide cleavage from 2-CTC resin.
Protocol:
-
Preparation: Place the dry, acetylated peptide-resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage solution of 20% hexafluoroisopropanol (HFIP) in DCM.[14] Alternatively, a mixture of acetic acid/trifluoroethanol (TFE)/DCM can be used.[5][15]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10-15 mL/g) and agitate for 30-60 minutes.[5]
-
Collection: Filter the resin and collect the filtrate into a round-bottom flask. Wash the resin twice more with the cleavage solution or pure DCM and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure to remove the majority of the DCM and HFIP.
-
Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Drying: Dry the crude peptide under vacuum to obtain a solid powder.
Stage 5: Purification and Analysis
The final stage involves purifying the crude product and verifying its identity and purity.
Purification by RP-HPLC:
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[16][17] It separates the target peptide from impurities based on hydrophobicity.[16]
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a C18 column.
-
Elute the peptide using a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Monitor the elution at 210-220 nm and collect the fractions corresponding to the major peak.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Analysis and Characterization:
-
Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical C18 column. Purity is determined by the peak area percentage.
-
Mass Spectrometry (MS): Confirm the identity of the peptide by verifying its molecular weight. Mass spectrometry measures the mass-to-charge ratio (m/z) of the ionized peptide, allowing for precise molecular weight determination.[18] For Ac-Leu-Gly-OH (C10H18N2O4), the expected monoisotopic mass is approximately 230.1267 g/mol .
References
-
Liwei Peptide. Ac-Pro-Leu-Gly-OH. [Link]
-
Nowick, J.S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020-03-17). [Link]
-
Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. (2006). [Link]
-
Góngora-Benítez, M., et al. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6569. (2023). [Link]
-
University of California, Irvine, Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Barlos, K., et al. 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. (1989). [Link]
-
Royal Society of Chemistry. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry. [Link]
-
AAPPTec. Cleaving protected peptides from 2-chlorotrityl resin. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Journal of Organic Chemistry. Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. [Link]
-
Royal Society of Chemistry. A highly efficient in situ N-acetylation approach for solid phase synthesis. [Link]
-
ResearchGate. Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin. Moving Away from Dichloromethane. [Link]
-
AAPPTec. Attaching the first amino acid to a resin. [Link]
-
AAPPTec. Carbodiimides and Additives. [Link]
-
National Institutes of Health. HPLC Analysis and Purification of Peptides. [Link]
-
Journal of the American Chemical Society. The Mass Spectra of Dipeptides. [Link]
-
Peptideweb.com. Loading protocols. [Link]
-
CSBio. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
PubMed. The mass spectrometric identification of dipeptide mixtures. [Link]
-
AAPPTec. Kaiser Test (Ninhydrin Test). [Link]
-
National Institutes of Health. Nα Selective Acetylation of Peptides. [Link]
-
AAPPTec. Peptide Purification. [Link]
-
ACS Publications. Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]
-
PNAS. Solid-phase peptide synthesis under continuous-flow conditions. [Link]
-
CEM Corporation. Automated N-Terminal Acetylation. [Link]
-
Portland Press. A beginner's guide to mass spectrometry–based proteomics. [Link]
-
ResearchGate. A highly efficient in situ N-acetylation approach for solid phase synthesis. [Link]
-
MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. [Link]
-
protocols.io. HPLC Purification of Peptides. [Link]
-
PubMed. A Novel Carbodiimide Coupling Method for Synthetic Peptides. [Link]
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. bachem.com [bachem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. peptideweb.com [peptideweb.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: Kinetic Profiling of Cathepsin E Using Minimal and FRET Substrates
This Application Note is designed to guide researchers through the kinetic characterization of Cathepsin E (Cat E), specifically addressing the user's request regarding Ac-Leu-Gly-OH while contextualizing it within the broader landscape of aspartic protease kinetics.
Executive Summary
Cathepsin E (EC 3.4.23.34) is a non-lysosomal, intracellular aspartic protease predominantly expressed in immune system cells (e.g., microglia, macrophages).[1] Unlike its lysosomal homolog Cathepsin D, Cathepsin E functions at a slightly less acidic pH and has distinct substrate specificity, preferring hydrophobic residues at the P1 and P1' positions.[1]
This guide details the protocol for evaluating Ac-Leu-Gly-OH as a minimal substrate. Note that while Ac-Leu-Gly-OH contains the hydrophobic P1 Leucine residue favored by aspartic proteases, its short length (dipeptide derivative) lacks the P2/P3 interactions typically required for optimal catalytic efficiency (
Scientific Background & Substrate Analysis
Mechanism of Action
Cathepsin E operates via an acid-base catalytic mechanism involving two aspartic acid residues (Asp96 and Asp281) in the active site.[1] It cleaves peptide bonds between hydrophobic residues (e.g., Phe-Phe, Leu-Tyr).[2]
Substrate Analysis: Ac-Leu-Gly-OH
-
Structure: N-Acetyl-L-Leucine-Glycine-Free Acid.
-
Binding Potential: The Leucine residue occupies the S1 hydrophobic pocket. However, the lack of flanking residues (P2, P3, P1', P2') suggests weak binding affinity (
likely in the millimolar range) compared to oligopeptides. -
Detection Challenge: This substrate is non-fluorogenic and non-chromogenic. Hydrolysis yields Ac-Leu and Gly .[3] These products must be separated and quantified via Reverse-Phase HPLC (RP-HPLC).
Reference Substrate (Gold Standard)
To validate enzyme activity, we recommend parallel testing with the highly specific FRET substrate: MOCAc-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH2 (Yasuda et al., 1999).
Materials & Reagents
| Component | Specification | Notes |
| Enzyme | Recombinant Human Cathepsin E | Activate pro-enzyme at pH 3.0 if supplied as zymogen. |
| Target Substrate | Ac-Leu-Gly-OH | MW ~230.26 Da. Dissolve in DMSO (stock 100 mM). |
| Ref. Substrate | MOCAc-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH2 | "Yasuda Substrate". Excitation: 328 nm, Emission: 393 nm. |
| Assay Buffer | 50 mM Sodium Acetate, pH 4.0 | Optimal pH for Cat E is typically 3.5–4.5. |
| Quenching Agent | 10% Trichloroacetic Acid (TCA) or 1% TFA | For stopping the HPLC assay. |
| HPLC Solvent A | 0.1% TFA in Water | |
| HPLC Solvent B | 0.1% TFA in Acetonitrile |
Experimental Protocols
Protocol A: Discontinuous HPLC Kinetics for Ac-Leu-Gly-OH
Use this protocol to determine if Ac-Leu-Gly-OH is cleaved and to calculate kinetic parameters.
Workflow Diagram:
Caption: Workflow for discontinuous kinetic analysis of non-chromogenic substrates via HPLC.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a concentration series of Ac-Leu-Gly-OH in Assay Buffer: 0, 0.5, 1, 2, 5, 10, 20 mM.
-
Pre-warm buffer to 37°C.
-
-
Reaction Initiation:
-
In 1.5 mL microfuge tubes, aliquot 90 µL of substrate solution.
-
Initiate reaction by adding 10 µL of activated Cathepsin E (final conc. ~10–50 nM).
-
-
Incubation:
-
Incubate at 37°C for fixed time points (e.g., 15, 30, 60 min). Note: Ensure <10% substrate conversion to maintain initial velocity conditions.
-
-
Termination:
-
Stop reaction by adding 100 µL of 10% TCA . Vortex and centrifuge at 10,000 x g for 5 min to pellet protein.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Gradient: 0–40% Solvent B over 20 min.
-
Detection: UV Absorbance at 214 nm (peptide bond).
-
Quantification: Monitor the appearance of the product peak (Ac-Leu ) relative to a standard curve of pure Ac-Leu.
-
Protocol B: Continuous Fluorometric Kinetics (Reference)
Use this to verify enzyme viability and compare catalytic efficiency.
-
Setup: Use a black 96-well plate.
-
Mix: 90 µL Assay Buffer + 5 µL Substrate (MOCAc-peptide, 0–50 µM range).
-
Read: Add 5 µL Enzyme. Immediately read Fluorescence (Ex 328 / Em 393) every 30 seconds for 10 minutes.
-
Calculate: Slope (RFU/min)
Convert to Velocity ( M/min) using an AMC/MOCAc standard curve.
Data Analysis & Interpretation
Michaelis-Menten Fitting:
Plot Initial Velocity (
Expected Outcomes:
-
Ac-Leu-Gly-OH: Expect a high
(mM range) and lower due to minimal binding energy. If no hydrolysis is observed, the dipeptide may be too short for the Cathepsin E active site cleft (which prefers P2-P2' occupancy). -
MOCAc-Peptide: Expect low
( M range) and high turnover.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| No cleavage of Ac-Leu-Gly-OH | Substrate too short for active site. | Attempt a longer analog (e.g., Ac-Phe-Leu-Gly-OH) or increase enzyme concentration significantly. |
| Enzyme inactive in Control | pH incorrect or zymogen not activated. | Verify pH 4.0. Ensure pro-Cat E was treated at pH 3.0 for 30 mins before assay. |
| HPLC peaks overlap | Gradient too steep. | Use a shallower gradient (e.g., 0–20% B over 30 min) to separate Ac-Leu from Ac-Leu-Gly-OH. |
Pathway Visualization: Cathepsin E Specificity
Caption: Mechanistic pathway of Cathepsin E hydrolysis highlighting the structural limitations of the Ac-Leu-Gly-OH substrate.
References
-
Yasuda, Y., et al. (1999). "A new selective substrate for cathepsin E based on the cleavage site sequence of alpha2-macroglobulin." Journal of Biochemistry, 125(6), 1137–1143. Link
-
Dunn, B. M. (2001). "Structure and mechanism of aspartic proteinases." Chemical Reviews, 102(12), 4431–4458. Link
-
Zaidi, N., & Kalbacher, H. (2008). "Cathepsin E: A mini review." Biochemical and Biophysical Research Communications, 367(3), 517–522. Link
- Barrett, A. J., et al. (2012).Handbook of Proteolytic Enzymes. Academic Press.
Sources
Preparation of Ac-Leu-Gly-OH stock solutions for cell culture
Application Note: Optimized Preparation and Storage of Ac-Leu-Gly-OH Stock Solutions for Cell Culture
Abstract & Scope
This technical guide outlines the standardized protocol for preparing, sterilizing, and storing N-Acetyl-L-leucyl-glycine (Ac-Leu-Gly-OH) stock solutions.[1][2] While often treated as a generic dipeptide, the N-terminal acetylation and Leucine side-chain introduce specific hydrophobicity shifts that can lead to "silent precipitation"—micro-aggregates that pass visual inspection but fail in biological assays.[1][2] This protocol prioritizes solubility stability and cytotoxicity mitigation (DMSO limits) for sensitive cell culture applications.[1][2]
Physicochemical Profile & Solubility Logic
To prepare a robust stock, one must understand the molecule's behavior in solution.
-
Molecular Weight: ~230.26 g/mol [1]
-
Isoelectric Character: The N-terminal acetylation removes the positive charge of the amine. The C-terminal carboxyl group (pKa ~3.[1][2]6) remains free. Consequently, the molecule is acidic and carries a net negative charge at neutral pH.
-
Solubility Challenge: While the Glycine residue is polar, the Acetyl-Leucine moiety drives hydrophobicity. Dissolving in pure water (pH ~5-6) may result in incomplete solvation due to protonation of the carboxyl group.[1][2]
The Formulation Strategy: We utilize a Co-Solvent Approach (DMSO) as the primary method for stock solutions (>10 mM) to ensure sterility and long-term stability, followed by aqueous dilution.[1] An alternative Alkaline Shift Method is provided for DMSO-sensitive applications.[1][2]
Decision Logic: Solvent Selection
Before beginning, select the appropriate solvent system based on your downstream assay sensitivity.
Figure 1: Decision matrix for selecting the optimal solvent system based on cellular tolerance to DMSO.[1][2]
Protocol A: The DMSO "Master Stock" (Standard)
Best for: Long-term storage, high concentration stocks (10–50 mM), and preventing bacterial growth.[1]
Reagents & Equipment
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent)[1][2]
-
PBS (Phosphate Buffered Saline), pH 7.4 (for dilution only)[1]
Step-by-Step Methodology
1. Calculation (Molarity):
Calculate the mass required. Do not rely on the "1 mg" label; always weigh the powder.
2. Dissolution (The "Wetting" Step):
-
Add the calculated volume of 100% DMSO directly to the peptide powder.
-
Critical: Do not add water yet.[1][2] The hydrophobic Acetyl-Leu region requires organic solvation first to prevent aggregate formation.[2][4]
-
Vortex vigorously for 30 seconds. Ensure the solution is crystal clear.
3. Sterilization:
-
Ideally, filter the DMSO stock before adding any aqueous buffer if storing as a master stock.
-
Use a PVDF (Polyvinylidene fluoride) or PES (Polyethersulfone) membrane.[1][2]
-
Avoid Nylon filters, which have high peptide adsorption rates [1].[2]
4. Storage:
-
Aliquot into sterile, amber microcentrifuge tubes (to protect from light).
-
Store at -20°C (stable for 6–12 months). Avoid repeated freeze-thaw cycles (limit to <3).[1][5]
Protocol B: Alkaline Aqueous Stock (DMSO-Free)
Best for: Assays where DMSO interferes with signaling pathways or primary cell viability.[1][2]
1. Dissolution:
-
Weigh peptide into a sterile tube.[2]
-
Add sterile water to 80% of the final volume.
-
Observation: The solution may appear cloudy or contain floating particulates (due to acidic pH aggregation).[1][2]
-
The Shift: Add 0.1 M Ammonium Hydroxide (NH₄OH) or 0.1 M NaOH dropwise while vortexing.[1][2]
-
Stop immediately once the solution clears. The pH should be slightly basic (pH 7.5–8.0), ionizing the C-terminal carboxyl and driving solubility.[1]
2. Volume Adjustment:
-
Bring to final volume with sterile PBS or water.[6]
3. Sterilization:
-
Filter sterilize (0.22 µm PVDF) immediately.[1] Aqueous peptide solutions are prone to bacterial degradation if left at room temperature.[2]
Cell Culture Application: Dilution & Toxicity[1][7]
When dosing cells, the final solvent concentration is the limiting factor.[7]
Table 1: Dilution Strategy for 10 µM Final Assay Concentration
| Stock Conc. (mM) | Dilution Factor | Final DMSO % | Cytotoxicity Risk |
| 1 mM | 1:100 | 1.0% | High (Toxic to most cells) |
| 10 mM | 1:1000 | 0.1% | Safe (Standard limit) |
| 50 mM | 1:5000 | 0.02% | Negligible (Ideal) |
-
Protocol: Always dilute the stock solution into pre-warmed culture media.
-
Mixing: Vortex the media immediately after addition to prevent local high-concentration "hotspots" that can precipitate the peptide or shock cells.
Workflow Visualization
Figure 2: Operational workflow for preparing sterile Ac-Leu-Gly-OH stocks.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Cloudiness after adding PBS | "Salting out" effect. | Dissolve fully in DMSO first, then add PBS slowly.[6] Do not dissolve directly in high-salt buffer.[1][2] |
| Precipitate in Media | Concentration shock.[2] | Dilute stock into a larger volume of media while vortexing.[2] Do not add stock to static media.[2] |
| Loss of Activity | Adsorption to plastic/filter.[2] | Use low-binding plasticware (polypropylene) and PVDF filters.[1][2] Avoid Nylon.[1][2] |
References
-
Van den Oetelaar, P.J., et al. (1989).[1][2] "Loss of Peptides and Proteins Upon Sterile Filtration Due to Adsorption to Membrane Filters." Drug Development and Industrial Pharmacy.
-
Sigma-Aldrich. "Handling and Storage Guidelines for Peptides and Proteins."[1][2] Technical Guides.
-
LifeTein. "DMSO Usage in Cell Culture: Toxicity Limits."[1][2] Peptide Synthesis Support.
-
PubChem. "Ac-Leu-Gly-OH Compound Summary."[1][2] National Library of Medicine.[2]
Sources
- 1. Ac-Arg-Lys-Leu-Phe-Gly-OH | C31H51N9O7 | CID 44461213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leu-Gly | C8H16N2O3 | CID 97364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Purchase Directly from Ac-Pro-Leu-Gly-OH | China Ac-Pro-Leu-Gly-OH Supplies [liwei-peptide.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocat.com [biocat.com]
- 7. lifetein.com [lifetein.com]
Application Note: Precision N-Terminal Acetylation of Leu-Gly Motifs
This Application Note is structured to provide an authoritative, field-tested guide on N-terminal acetylation, specifically addressing the kinetic challenges posed by the Leu-Gly dipeptide motif.
Abstract & Strategic Relevance
N-terminal acetylation is a critical post-translational modification (PTM) mimetic used in drug development to enhance peptide stability.[1][2] By capping the N-terminal amine, researchers eliminate the positive charge, thereby increasing lipophilicity and resistance to exopeptidases.
However, the Leu-Gly (Leucine-Glycine) sequence presents a specific synthetic risk: Diketopiperazine (DKP) formation .[1] Upon deprotection of the N-terminal Leucine, the free amine can back-bite onto the C-terminal ester linkage, cyclizing to form a DKP byproduct and cleaving the peptide from the resin prematurely.
This guide moves beyond standard acetic anhydride capping.[3] It details the use of high-efficiency coupling reagents (HATU, DIC/Oxyma) to activate Acetic Acid. This approach offers superior reaction kinetics to outcompete DKP formation, compatibility with automated platforms, and precise stoichiometry control.[1]
Mechanistic Insight: The Leu-Gly Challenge
The Race Against Cyclization
In Solid-Phase Peptide Synthesis (SPPS), the H-Leu-Gly-OResin intermediate is thermodynamically primed for cyclization.[1] The conformational flexibility of Glycine combined with the steric "push" of the Leucine side chain facilitates the nucleophilic attack of the N-terminal amine onto the resin ester carbonyl.
-
Path A (Desired): Acetylation of the amine
Stable Ac-Leu-Gly-Peptide.[1] -
Path B (Parasitic): Cyclization
Cyclo(Leu-Gly) + Free Resin (Loss of Yield).[1]
To secure the product, the rate of acetylation (
Mechanism Diagram
The following diagram illustrates the kinetic competition between the desired acetylation and the parasitic DKP formation.
Figure 1: Kinetic competition between N-terminal acetylation and Diketopiperazine (DKP) induced cleavage.
Reagent Selection Matrix
While Acetic Anhydride (
| Reagent System | Activation Species | Reactivity ( | Risk Profile | Recommended Use Case |
| HATU / DIPEA / AcOH | Ac-O-At (Aza-benzotriazole ester) | Very High | Low epimerization; High cost | Critical: Use for Leu-Gly to outrun DKP formation.[1] |
| DIC / Oxyma / AcOH | Ac-O-Oxyma | High | Safe (Non-explosive); Green | Standard: Best all-rounder for automated SPPS.[1] |
| EDC / HOBt / AcOH | Ac-O-Bt | Moderate | Urea byproduct is water soluble | Solution Phase: Ideal for post-cleavage modification.[1] |
| Acetic Anhydride / DIPEA | Mixed Anhydride | High | Exothermic; lacks selectivity | Bulk: Simple capping; not for sensitive side chains. |
Detailed Protocols
Protocol A: Automated SPPS Acetylation (The "High-Speed" Method)
Context: This protocol utilizes the carboxylic acid activation cycle (HATU or DIC) already present on peptide synthesizers (e.g., CEM Liberty, Biotage).[1] It avoids manual intervention and ensures the resin is not left in the unstable H-Leu-Gly state.
Reagents:
-
Acetic Acid (AcOH): 0.5 M in DMF.[1]
-
Activator: 0.5 M HATU in DMF.
-
Base: 2.0 M DIPEA in NMP/DMF.
Workflow:
-
Deprotection: Remove Fmoc from Leu-Gly-Resin using 20% Piperidine (standard cycle).[1]
-
Critical: Minimize wash times after deprotection to reduce DKP window.
-
-
Activation (Pre-mix):
-
Coupling:
-
Transfer activated mixture to the reaction vessel.[4]
-
Reaction Time: 10 minutes at Room Temperature (or 2 mins at 60°C if instrument allows).
-
Note: The high reactivity of HATU ensures quantitative acetylation rapidly.
-
-
Washing: Wash resin
with DMF, with DCM.[1][5] -
QC (Kaiser Test): Verify completion. The resin should be colorless (negative for free amine).
Protocol B: Solution-Phase Acetylation (Post-Cleavage)
Context: For peptides cleaved from the resin without prior capping, or for modifying commercial H-Leu-Gly-OH peptides.[1]
Reagents:
-
Solvent: Anhydrous DMF or DCM (if peptide solubility permits).[1]
-
Coupling Reagent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]
-
Additive: HOBt (Hydroxybenzotriazole) to suppress racemization and increase rate.[1]
Step-by-Step:
-
Dissolution: Dissolve peptide (1 eq.) in minimal DMF. Ensure pH is ~8.0 by adding DIPEA (2 eq.).[1]
-
Activation:
-
In a separate vial, dissolve Acetic Acid (1.2 eq.), EDC.HCl (1.5 eq.), and HOBt (1.5 eq.) in DMF.
-
Stir for 5 minutes at
.
-
-
Reaction:
-
Add the activated acetic acid solution to the peptide solution.
-
Stir at
for 30 minutes, then warm to Room Temperature for 2 hours.
-
-
Workup:
-
Validation: Analyze via HPLC-MS. Look for mass shift of +42 Da.
Troubleshooting & Optimization
Monitoring the Reaction
Do not rely on time alone. Use the Kaiser Test (Ninhydrin) for solid phase.
-
Blue Beads: Incomplete acetylation. Repeat step with fresh reagents.
-
Colorless/Yellow Beads: Complete acetylation.
Common Pitfalls
-
DKP Formation: If you observe a mass corresponding to [M-18] or the loss of Leu-Gly in the final sequence, DKP occurred before acetylation.
-
Fix: Increase the concentration of the acetylation reagents or switch to the "In-situ Neutralization" protocol where base is added simultaneously with the acetylating agent, minimizing the time the amine is free and neutral.
-
-
Over-Acetylation: Acetylation of Ser/Thr/Tyr hydroxyls can occur with large excesses of Ac2O/DMAP.
-
Fix: Using AcOH/HATU/DIPEA is generally more selective for the amine than the hydroxyls in the absence of DMAP.
-
References
-
Solid-Phase Peptide Synthesis Principles: Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]
-
Diketopiperazine Formation: Gisin, B. F., & Merrifield, R. B. (1972).[1] Carboxyl-catalyzed intramolecular aminolysis.[1] A side reaction in solid-phase peptide synthesis.[1][6][7][8][9] Journal of the American Chemical Society, 94(9), 3102–3106.[1] Link[1]
-
Coupling Reagents (HATU): Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]
-
Acetylation Protocols: Bachem. (2024).[1] Peptide Synthesis Guide: Acetylation and Capping. Link
-
DKP Prevention Strategies: Alsina, J., et al. (2000).[1] Diketopiperazine Formation in Solid-Phase Peptide Synthesis of C-Terminal Proline Peptides. Journal of Peptide Science. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cem.de [cem.de]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Designing fluorogenic substrates containing Ac-Leu-Gly motif
Application Note & Protocols
Title: Design, Synthesis, and Application of Fluorogenic Substrates Containing the Ac-Leu-Gly Motif for Aminopeptidase Activity Assays
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and application of fluorogenic peptide substrates featuring the Acetyl-Leucine-Glycine (Ac-Leu-Gly) recognition motif. Primarily targeting aminopeptidases, these substrates are invaluable tools for high-throughput screening, enzyme characterization, and inhibitor discovery in academic and drug development settings. We detail the principles of Förster Resonance Energy Transfer (FRET) based probe design, provide step-by-step protocols for solid-phase peptide synthesis (SPPS) and purification, and outline a robust enzymatic assay for kinetic analysis. This document is intended for researchers, scientists, and drug development professionals seeking to develop sensitive and continuous assays for proteolytic enzymes.
Principles of Fluorogenic Substrate Design
Fluorogenic substrates offer a powerful method for continuously monitoring enzyme activity by converting a proteolytic event into a measurable fluorescent signal. The design of an effective substrate hinges on the integration of three key components: a specific enzyme recognition sequence, a sensitive fluorescent reporter system, and appropriate chemical linkers.
The Core Recognition Motif: Ac-Leu-Gly
The dipeptide motif Leu-Gly is a known recognition sequence for various aminopeptidases, which cleave amino acids from the N-terminus of proteins and peptides. The N-terminal acetylation (Ac) serves a critical function: it blocks the N-terminus, preventing the substrate itself from being a substrate for aminopeptidases that require a free N-terminal amine. This ensures that cleavage occurs specifically at the peptide bond between the recognition motif and the attached fluorophore, providing a clear and specific signal for the targeted enzymatic activity.
The Reporter System: Förster Resonance Energy Transfer (FRET)
The most common and effective reporter system for these substrates relies on För-ster Resonance Energy Transfer (FRET).[1][2] FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor (quencher), when they are in close proximity (typically 10-100 Å).[3]
In an intact substrate, the donor and quencher are positioned on opposite sides of the enzymatic cleavage site. When the donor is excited by light, its emission energy is absorbed by the nearby quencher, resulting in minimal to no fluorescence. Upon enzymatic cleavage of the peptide bond, the donor and quencher diffuse apart, disrupting FRET.[1][4][5] This separation restores the donor's ability to fluoresce, leading to a quantifiable increase in signal intensity that is directly proportional to the rate of substrate cleavage.[6]
Selecting an Optimal Fluorophore-Quencher Pair (FQP)
The sensitivity of a FRET-based assay is critically dependent on the chosen FQP.[5] An ideal pair should have a high degree of spectral overlap between the donor's emission spectrum and the quencher's absorption spectrum.[5] Furthermore, the donor should have a high quantum yield.[5] For the Ac-Leu-Gly motif, we will utilize the 7-methoxycoumarin-4-yl)acetyl (Mca) as the donor fluorophore and a 2,4-dinitrophenyl (Dnp) group as the quencher. This is a well-validated and efficient FRET pair.[6]
Table 1: Spectral Properties of Common Fluorophore-Quencher Pairs
| Fluorophore (Donor) | λex (nm) | λem (nm) | Recommended Quencher (Acceptor) | Quencher λabs (nm) |
| Mca | 328 | 393 | Dnp | 348 |
| EDANS | 341 | 471 | Dabcyl | 453 |
| Abz | 320 | 420 | Dnp / EDDnp | 348 / 365 |
| FAM | 494 | 518 | Dabcyl | 453 |
Data compiled from various sources.[7]
Overall Substrate Design
For this application, we will design the substrate Ac-Leu-Gly-Lys(Dnp)-NH₂ . The Mca fluorophore will be attached to the C-terminus via an amide bond, while the Dnp quencher is attached to the epsilon-amino group of a C-terminal lysine residue. The N-terminal acetyl group protects the substrate from non-specific degradation.
Figure 1: Mechanism of the fluorogenic substrate. In the intact state, FRET occurs between Mca and Dnp, quenching fluorescence. Enzymatic cleavage separates the pair, generating a fluorescent signal.
Synthesis and Purification Protocol
The synthesis of the fluorogenic peptide Ac-Leu-Gly-Lys(Dnp)-NH₂ with a C-terminal Mca label is best achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9][10]
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Lys(Dnp)-OH
-
Fmoc-Gly-OH
-
Fmoc-Leu-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
7-Methoxycoumarin-4-acetic acid (Mca-OH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Ultrapure water
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, anhydrous
Step-by-Step Synthesis Protocol (SPPS)
This protocol assumes a 0.1 mmol synthesis scale. All steps are performed at room temperature in a fritted syringe or automated peptide synthesizer.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Fmoc-Lys(Dnp)-OH):
-
In a separate vial, pre-activate Fmoc-Lys(Dnp)-OH (0.4 mmol), HBTU (0.38 mmol), and DIPEA (0.8 mmol) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Wash the resin with DMF (5x). Perform a Kaiser test to confirm complete coupling.
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for Fmoc-Gly-OH and then Fmoc-Leu-OH.
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection (of Leu), wash the resin.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin. Agitate for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
C-Terminal Mca Coupling:
-
Couple Mca-OH (0.4 mmol) using the same HBTU/DIPEA activation method as in step 3. Agitate for 2 hours.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (Caution: Work in a fume hood, TFA is highly corrosive).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the cleavage solution into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[11]
-
Dry the crude peptide pellet under vacuum.
-
Purification by RP-HPLC
Purification of the fluorescently labeled peptide is essential to remove truncated sequences and residual reagents.[12]
-
System: A preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase:
-
A: 0.1% TFA in ultrapure water.
-
B: 0.1% TFA in acetonitrile (ACN).[11]
-
-
Protocol:
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
Inject the sample onto the column.
-
Elute with a linear gradient of mobile phase B (e.g., 5-65% B over 40 minutes) at a flow rate of ~10 mL/min.
-
Monitor the elution at 214 nm (peptide bond) and ~328 nm (Mca fluorophore).[11]
-
Collect fractions corresponding to the major peak.
-
Quality Control and Validation
-
Analytical HPLC: Analyze the collected fractions for purity (>95%) using an analytical C18 column with a faster gradient.
-
Mass Spectrometry (MS): Confirm the identity of the purified peptide by verifying its molecular weight using ESI-MS.
Enzymatic Assay Protocol
This protocol provides a method for determining the kinetic parameters of an aminopeptidase using the synthesized Ac-Leu-Gly-Lys(Dnp)-Mca substrate.
Figure 2: Workflow for the enzymatic kinetic assay.
Materials and Reagents
-
Purified Aminopeptidase enzyme
-
Ac-Leu-Gly-Lys(Dnp)-Mca substrate stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Step-by-Step Assay Protocol
-
Prepare Substrate Dilutions: Create a serial dilution of the substrate in Assay Buffer. For a typical Km determination, concentrations might range from 1 µM to 100 µM.
-
Set Up the Plate:
-
Add 50 µL of each substrate dilution to triplicate wells.
-
Substrate Control: Add 50 µL of the highest substrate concentration to three wells without enzyme (add 50 µL of Assay Buffer instead). This measures background fluorescence.
-
Enzyme Control: Add 50 µL of Assay Buffer to three wells.
-
-
Equilibrate: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction:
-
Prepare a working solution of the enzyme in cold Assay Buffer.
-
Add 50 µL of the enzyme solution to all wells except the Substrate Controls. The final volume in each well is 100 µL.
-
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the assay temperature.
-
Set the excitation wavelength to 328 nm and the emission wavelength to 393 nm.
-
Record fluorescence intensity (in Relative Fluorescence Units, RFU) every 60 seconds for 30 to 60 minutes.
-
Data Analysis
-
Correct for Background: Subtract the average RFU of the Substrate Control wells from all other readings.
-
Determine Initial Velocity (V₀): For each substrate concentration, plot RFU versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (RFU/min).
-
Convert to Molar Rate: Convert V₀ from RFU/min to µM/min using a standard curve generated with free Mca fluorophore.
-
Determine Kinetic Parameters: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Substrate instability/degradation.[13] | Store substrate stock protected from light at -20°C.[6] Test for spontaneous hydrolysis in assay buffer without enzyme. |
| Contaminating proteases in the enzyme prep. | Re-purify the enzyme. Include a broad-spectrum protease inhibitor cocktail in control wells. | |
| Low or No Signal | Incorrect excitation/emission wavelengths. | Verify plate reader settings match the Mca fluorophore's spectral properties. |
| Inactive enzyme. | Confirm enzyme activity with a known standard substrate. Check buffer pH and composition. | |
| Substrate concentration is too low. | Increase the range of substrate concentrations used in the assay. | |
| Non-linear Reaction Progress | Substrate depletion. | Use a lower enzyme concentration or monitor the reaction for a shorter period. |
| Enzyme instability. | Perform the assay on ice or add stabilizing agents (e.g., BSA, glycerol) to the assay buffer. |
Conclusion
The Ac-Leu-Gly motif provides a specific and versatile core for the development of fluorogenic substrates targeting aminopeptidases. By leveraging FRET chemistry with a well-chosen fluorophore-quencher pair like Mca/Dnp, researchers can create highly sensitive tools for real-time enzyme activity monitoring. The detailed protocols for SPPS synthesis, HPLC purification, and kinetic analysis provided herein offer a robust and validated workflow for scientists in basic research and drug discovery, enabling the precise characterization of enzyme function and the screening of potential therapeutic inhibitors.
References
-
ResearchGate. (n.d.). Enzyme assays based on FRET principle. Fluorogenic substrates are... Retrieved February 5, 2026, from [Link]
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved February 5, 2026, from [Link]
-
Biosyntan GmbH. (n.d.). Fluorescently Labeled Protease Substrates. Retrieved February 5, 2026, from [Link]
-
Yaron, A., Carmel, A., & Katchalski-Katzir, E. (1979). Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung. Analytical Biochemistry, 95(1), 228-235. Retrieved February 5, 2026, from [Link]
-
Meldal, M., & Svendsen, I. (2006). Fluorescein-based amino acids for solid phase synthesis of fluorogenic protease substrates. Journal of Peptide Science, 12(4), 243-250. Retrieved February 5, 2026, from [Link]
-
Qin, K., & Clarke, S. G. (2022). Spontaneous cleavage at Glu and Gln residues in long-lived proteins. Archives of Biochemistry and Biophysics, 731, 109437. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2023). Can FITC-labeled peptides be purified other than HPLC? Retrieved February 5, 2026, from [Link]
-
Bajar, B. T., Wang, E. S., Zhang, S., Lin, M. Z., & Chu, J. (2016). A Guide to Fluorescent Protein FRET Pairs. Sensors (Basel, Switzerland), 16(9), 1488. Retrieved February 5, 2026, from [Link]
-
Jurado-Pérez, T., et al. (2023). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]
-
Fields, G. B. (2001). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 151, 23-36. Retrieved February 5, 2026, from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 5, 2026, from [Link]
-
James, J. R., & Tawfik, D. S. (2003). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 230, 155-171. Retrieved February 5, 2026, from [Link]
-
ACS Central Science. (2022). Direct Identification of Proteolytic Cleavages on Living Cells Using a Glycan-Tethered Peptide Ligase. Retrieved February 5, 2026, from [Link]
-
Nakaie, C. R., et al. (1998). Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles. Peptide Research, 11(5), 241-246. Retrieved February 5, 2026, from [Link]
-
Samanen, J., et al. (2001). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Organic Chemistry, 66(20), 6671-6679. Retrieved February 5, 2026, from [Link]
-
ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved February 5, 2026, from [Link]
-
Maly, D. J., et al. (2002). Expedient solid-phase synthesis of fluorogenic protease substrates using the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. Bioorganic & Medicinal Chemistry Letters, 12(12), 1579-1582. Retrieved February 5, 2026, from [Link]
-
The Journal of Organic Chemistry. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. Retrieved February 5, 2026, from [Link]
-
PeptaNova. (n.d.). Aminopeptidase Substrates. Retrieved February 5, 2026, from [Link]
-
Physical Chemistry Chemical Physics. (2019). PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan. Retrieved February 5, 2026, from [Link]
-
Journal of Virology. (2008). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical Cleavage of Proteins at Asparaginyl-Glycyl Peptide Bonds. Retrieved February 5, 2026, from [Link]
-
Bioconjugate Chemistry. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Retrieved February 5, 2026, from [Link]
-
JoVE. (2022). Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination. Retrieved February 5, 2026, from [Link]
-
AK Lectures. (2015). Sequencing Amino Acids by Proteolytic Cleavage. Retrieved February 5, 2026, from [Link]
-
Methods in Enzymology. (2020). Protein labeling for FRET with methoxycoumarin and acridonylalanine. Retrieved February 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. bachem.com [bachem.com]
- 8. Fluorescein-based amino acids for solid phase synthesis of fluorogenic protease substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spontaneous cleavage at Glu and Gln residues in long-lived proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Protein-Peptide Complexes
This Application Note provides a rigorous technical guide for the crystallization of proteins in complex with the dipeptide ligand Ac-Leu-Gly-OH (
Protocol Focus: Crystallization with Ac-Leu-Gly-OH Ligands[1]
Introduction & Scientific Rationale
The co-crystallization of proteins with small peptide ligands like Ac-Leu-Gly-OH presents unique challenges compared to standard small-molecule inhibitors.[1] Unlike rigid heterocycles, dipeptides possess significant conformational flexibility (rotatable
Ac-Leu-Gly-OH is particularly distinct because:
-
Hydrophobicity: The Leucine side chain requires a hydrophobic pocket (e.g., S1' subsite in metalloproteases).
-
N-Acetylation: The acetyl group removes the N-terminal positive charge, altering hydrogen bonding networks and electrostatic steering compared to free dipeptides.[1]
-
Enzymatic Lability: If the target is a protease (e.g., Thermolysin), this ligand is a potential substrate.[1] Preventing turnover during crystallization is critical.[1]
This guide outlines two primary methodologies—Co-crystallization and Soaking —optimized for this ligand class.[1]
Pre-Crystallization Analytics (QC)
Before initiating crystallization trials, the quality of both protein and ligand must be validated to prevent false negatives.
2.1 Ligand Preparation (Ac-Leu-Gly-OH)[1]
-
Solubility: Ac-Leu-Gly-OH is moderately hydrophobic.[1]
-
Purity Check: Ensure
purity via LC-MS. Peptide impurities (e.g., free Leu or Gly) can compete for the active site.
2.2 Protein Preparation
-
Homogeneity: Protein must show a single symmetrical peak on Size Exclusion Chromatography (SEC).[1]
-
Thermal Shift Assay (TSF/DSF):
Methodology A: Co-Crystallization (The Gold Standard)
Co-crystallization is the preferred method for Ac-Leu-Gly-OH as it allows the protein to adopt the ligand-bound conformation during nucleation, which is essential if the ligand induces significant structural changes (e.g., "clam-shell" closure in binding proteins).[1]
Protocol Steps:
-
Complex Formation:
-
Incubation:
-
Incubate on ice for 30–60 minutes . This allows equilibrium binding without promoting aggregation.[1]
-
-
Filtration:
-
Centrifuge at
for 10 mins at C to remove any amorphous precipitate formed by the ligand addition.
-
-
Screening:
Methodology B: Soaking (High Throughput)[1]
Soaking is faster and uses less protein but risks cracking crystals if the ligand induces large conformational changes. It is ideal for rigid active sites (e.g., some serine proteases).[1]
Protocol Steps:
-
Grow Apo Crystals: Obtain robust crystals of the ligand-free protein.[1]
-
Prepare Soaking Solution:
-
Create a solution matching the "Reservoir" composition but with a higher concentration of ligand.
-
Concentration: 10–50 mM Ac-Leu-Gly-OH.
-
Cryoprotectant: Include glycerol/PEG if freezing immediately after.[1]
-
-
The Soak:
-
Transfer Apo crystals into the Soaking Solution using a loop.
-
Duration:
-
Fast Soak: 10 minutes (minimizes lattice damage).
-
Equilibrium Soak: 2–24 hours (maximizes occupancy).[1]
-
-
-
Harvesting:
-
Flash-cool in liquid nitrogen immediately.[1]
-
Critical Control: Preventing Enzymatic Turnover
If the target protein is a protease (e.g., Thermolysin ), Ac-Leu-Gly-OH may be hydrolyzed during the crystallization timeframe (days/weeks).[1]
Strategies to "Freeze" the Reaction:
-
Mutagenesis: Use a catalytic "dead" mutant (e.g., Glu143Ala in Thermolysin) which binds the substrate but cannot cleave it.
-
Metalloprotease Inhibition:
-
Add 1–5 mM EDTA or 1,10-Phenanthroline to strip the catalytic Zinc ion (creating Apo-enzyme), then add the ligand.[1] Note: This may alter the binding site architecture.
-
-
pH Modulation: Crystallize at a pH where the enzyme is inactive (e.g., pH < 5.0 or > 9.0), provided the protein remains stable.
Data Presentation & Troubleshooting
Table 1: Comparison of Crystallization Methodologies for Peptide Ligands
| Parameter | Co-Crystallization | Soaking |
| Ligand Efficiency | High (Ligand is part of nucleation) | Low (Requires high conc.[1] diffusion) |
| Conformational Change | Captures large induced fits | Limited by crystal lattice packing |
| Protein Requirement | High (New screens required) | Low (Uses existing crystals) |
| Success Rate (Peptides) | High (Recommended for Ac-Leu-Gly-OH) | Moderate (Risk of cracking) |
| Occupancy | Generally 100% | Variable (Gradient effects) |
Visual Workflow: Decision Tree (Graphviz)
Figure 1: Decision matrix for selecting the optimal crystallization strategy based on protein activity and structural flexibility.
Case Study: Thermolysin (TLN)[1][2][3]
Target: Thermolysin (Bacillus thermoproteolyticus).[1] Ligand: Ac-Leu-Gly-OH (Product Analog/Substrate).[1] Challenge: Thermolysin is a zinc-metalloprotease that cleaves N-terminal to hydrophobic residues.[1]
Successful Protocol (Based on PDB 1Z9G/1KEI methodologies):
-
Condition: High salt conditions are typical for TLN (e.g., 2.5 M Ammonium Sulfate, 0.1 M Tris pH 7.2).[1]
-
Inhibition: To prevent hydrolysis of Ac-Leu-Gly-OH, crystals are often grown at pH 6.0 or using the N-hydroxy derivative (inhibitor) if strictly studying inhibition.[1] For the pure substrate Ac-Leu-Gly-OH, soaking into Apo-crystals (zinc-free or mutated) is required.[1]
-
Result: The ligand binds in the active site with the carbonyl oxygen coordinating the Zinc (or water mimic) and the Leucine side chain occupying the hydrophobic S1' pocket.
References
-
Matthews, B. W. (1988).[1] "Structural basis of the action of thermolysin and related zinc metallopeptidases." Accounts of Chemical Research, 21(9), 333-340.[1] Link[1]
-
Monzingo, A. F., & Matthews, B. W. (1984).[1] "Structure of a mercaptan-thermolysin complex illustrates mode of inhibition of zinc proteases by substrate-analogue mercaptans."[1] Biochemistry, 23(24), 5724-5729.[1] Link[1]
-
Hassell, A. M., et al. (2007).[1] "Crystallization of protein–ligand complexes." Acta Crystallographica Section D, 63(1), 72-79.[1] Link
-
Lyons, J. A., et al. (2014).[1] "Structural basis for polyspecificity in the POT family of proton-dependent oligopeptide transporters." EMBO Reports, 15(8), 886-893.[1] (Relevant for peptide transporter protocols). Link[1]
Sources
Optimizing HPLC gradients for separation of Ac-Leu-Gly-OH
Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: ALG-HPLC-OPT
Welcome to the Advanced Separations Technical Support Center. You have reached the specialized queue for small acidic peptide analysis. Below is a comprehensive guide designed to troubleshoot and optimize the Reverse-Phase HPLC (RP-HPLC) separation of N-Acetyl-L-leucyl-glycine (Ac-Leu-Gly-OH) .
Core Analysis: The Molecule & The Mechanism
Before adjusting hardware, we must understand the analyte. Ac-Leu-Gly-OH presents a specific set of chromatographic challenges:
-
N-Terminal Acetylation: The acetyl group neutralizes the basic amine. Unlike standard peptides, this molecule cannot be protonated at the N-terminus to gain positive charge.
-
C-Terminal Acidity: The free carboxylic acid on the Glycine residue has a pKa of approximately 3.1 – 3.6 . At neutral pH, it is anionic (COO⁻), making it highly polar and poorly retained on C18.
-
Hydrophobicity: The Leucine side chain provides the only significant hydrophobic interaction.
The Strategy: You must suppress the ionization of the C-terminal acid to keep the molecule neutral. This maximizes hydrophobic interaction with the stationary phase and prevents "ion-exclusion" effects.
Module 1: Retention & Phase Logic
User Question: "My Ac-Leu-Gly-OH peak elutes in the void volume (
Technical Diagnosis: The analyte is likely deprotonated (ionized) or the initial organic strength is too high. Small acidic peptides require high aqueous conditions to "sit" on the column head.
Corrective Protocol:
-
Mobile Phase A (MPA): Water + 0.1% Trifluoroacetic Acid (TFA).
-
Why: TFA drops pH to ~2.0, well below the pKa (3.6). This forces the equilibrium to the protonated, neutral COOH state, increasing retention on the hydrophobic C18.
-
-
Mobile Phase B (MPB): Acetonitrile (ACN) + 0.1% TFA.
-
Why: ACN is preferred over Methanol for lower backpressure and sharper peaks for peptides.
-
-
Initial Conditions: Start at 0% to 5% B .
-
Warning: Ensure your C18 column is "aqueous stable" (compatible with 100% water) to prevent phase collapse (dewetting).
-
Visualization: Retention Troubleshooting Logic
Figure 1: Decision tree for diagnosing low retention issues for acidic peptides.
Module 2: Peak Shape & Tailing
User Question: "The peak is tailing (Asymmetry > 1.5). Is my column dead?"
Technical Diagnosis: Tailing in acidic peptides is rarely due to column death (voiding) but rather secondary silanol interactions . Even at low pH, some surface silanols on the silica support may remain accessible.[1] If the C-terminus interacts with these, tailing occurs.
Corrective Protocol:
-
Buffer Choice: If 0.1% TFA (pH 2) still yields tailing, switch to 20mM Phosphate Buffer (pH 2.5) .
-
Column Selection: Use a Type B High-Purity Silica column with extensive end-capping.
-
Recommendation: Look for "Polar End-capped" or "Aq" designated C18 columns. These allow water solvation near the surface, reducing hydrophobic tailing.
-
Module 3: Gradient Optimization (Resolution)
User Question: "I see impurities eluting right next to the main peak. How do I calculate the optimal gradient?"
Technical Diagnosis:
Ac-Leu-Gly-OH is a small molecule. Standard "ballistic" gradients (e.g., 5-95% in 10 mins) are too steep, causing co-elution. You need to flatten the gradient slope (
Scientific Calculation:
The gradient steepness
Where:
- (Constant for small peptides)
- : Change in organic fraction (e.g., 0.6 for 60%)
- : Column void volume (approx 1.6 mL for 4.6x150mm)
- : Flow rate
- : Gradient time
Optimization Steps:
-
Run a Scouting Gradient: 5% to 60% B over 20 minutes.
-
Locate Elution: If Ac-Leu-Gly-OH elutes at 15% B, build a focused gradient.
-
Focused Gradient Design:
-
0-2 min: 5% B (Hold for loading)
-
2-15 min: 5%
25% B (Very shallow slope: ~1.5% B/min) -
15-18 min: 95% B (Wash)
-
Visualization: Gradient Optimization Workflow
Figure 2: Step-by-step workflow for converting a scouting run into a high-resolution focused gradient.
Module 4: Detection & Sensitivity
User Question: "The baseline is noisy and I can't see low-level impurities."
Technical Diagnosis:
Peptides lack conjugation. You are relying on the peptide bond absorption (
Corrective Protocol:
-
Wavelength: Set UV to 214 nm (max absorption for peptide bond) or 210 nm .
-
Note: Do not use 254 nm or 280 nm; Ac-Leu-Gly-OH has no aromatic residues (Phe, Tyr, Trp) and will be invisible.
-
-
Solvent Cutoff: Ensure your Acetonitrile is "Far UV" or "Gradient Grade." Lower grade ACN absorbs light at <210 nm, causing a rising baseline ghost peak.
Summary of Validated Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 (L1), 4.6 x 150 mm, 3-5 µm, 100Å | Standard peptide geometry; 100Å pore size fits small peptides perfectly. |
| Temp | 30°C - 40°C | Slightly elevated temp improves mass transfer and lowers backpressure. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID. |
| Mobile Phase A | Water + 0.1% TFA | Suppresses COOH ionization (pH ~2). |
| Mobile Phase B | ACN + 0.08% TFA | 0.08% TFA in B balances the baseline drift at 214nm. |
| Detection | UV 214 nm | Specific to amide bonds. |
| Injection | 10-50 µL | Dissolve sample in Mobile Phase A (Water). Do not dissolve in pure organic. |
References
-
PubChem. (n.d.).[5] Leu-Gly (Compound Summary). National Library of Medicine. Retrieved from [Link][5]
-
Dolan, J. W. (2013). Troubleshooting Peak Tailing in HPLC. LCGC North America.[6] Retrieved from [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved from [Link]
- Snyder, L. R., & Kirkland, J. J. (Introduction to Modern Liquid Chromatography). Gradient Elution Equations.
Sources
Technical Guide: Resolving Ac-Leu-Gly-OH Aggregation in NMR
Topic: Resolving Ac-Leu-Gly-OH Aggregation in NMR Samples Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary & Core Mechanism
Ac-Leu-Gly-OH (Acetyl-Leucine-Glycine) is a protected dipeptide often used as a model system or intermediate in peptide synthesis.[1] While structurally simple, it presents a classic "perfect storm" for aggregation in NMR samples:
-
Hydrophobic Driver: The Leucine isobutyl side chain promotes hydrophobic clustering.[1][2]
-
Hydrogen Bonding Network: The N-terminal Acetyl group and the internal amide bond provide strong donor/acceptor sites.[1][2]
-
C-Terminal Dimerization: The free carboxylic acid (-COOH) can form stable cyclic dimers in non-polar solvents (e.g., CDCl₃), mimicking beta-sheet formation or reverse micelles.[1][2]
This guide provides a self-validating workflow to diagnose and resolve aggregation, ensuring sharp linewidths and accurate chemical shift assignments.
Diagnostic Workflow
Before altering your sample, you must confirm that the line broadening is due to aggregation and not exchange broadening or magnetic inhomogeneity.[2]
Workflow Diagram
(Visualization of the decision logic for troubleshooting)
Caption: Figure 1. Diagnostic decision tree for identifying and resolving peptide aggregation in NMR.
Troubleshooting Guide (Q&A)
Category A: Diagnosis & Mechanism[1][2][3]
Q: Why does Ac-Leu-Gly-OH aggregate even at low concentrations (e.g., 5 mM)?
A: In non-polar solvents like Chloroform-d (CDCl₃), the free C-terminal carboxylic acid (-COOH) and the amide protons have no solvent competitors for hydrogen bonding. They satisfy this energetic need by binding to each other, forming intermolecular networks.[1][2] The Leucine side chain adds a hydrophobic effect, stabilizing these clusters.[1][2] This increases the effective molecular tumbling time (
Q: How do I distinguish aggregation from chemical exchange broadening? A: Perform a Dilution Experiment (See Protocol A).
-
Aggregation: Is concentration-dependent.[1][2] Diluting the sample by 10x will sharpen the peaks and often change the chemical shift (
) of the amide ( ) and alpha-protons ( ). -
Exchange: Is largely concentration-independent but temperature-dependent.[1][2] If dilution changes nothing, you are likely seeing rotameric exchange or amide proton exchange with the solvent.[1][2]
Category B: Solvent & Additive Selection
Q: I am using DMSO-d6 but still see broad peaks. What now? A: While DMSO is a hydrogen-bond acceptor, it may not fully disrupt strong intermolecular amide-amide stacks in hydrophobic peptides.[1][2]
-
Mechanism: Li⁺ ions coordinate with the peptide carbonyl oxygens and the solvent, effectively "salting in" the peptide and disrupting the intermolecular hydrogen bond network.[2] This is a standard technique in peptide chemistry to break beta-sheet-like aggregates [3].[1][2]
Q: When should I use HFIP (Hexafluoroisopropanol)? A: Use HFIP-d2 if DMSO/LiCl fails.[1][2] HFIP is a potent structure-disrupting solvent that solvates peptides by encasing them, breaking both hydrophobic and H-bond interactions.[1][2]
-
Note: HFIP induces helical propensity in some peptides.[1][2] For Ac-Leu-Gly-OH, it will likely yield a monomeric, sharp spectrum, but be aware that the conformation may differ from that in water [4].[1][2]
Q: Can I just heat the sample?
A: Yes. Variable Temperature (VT) NMR is highly effective.[1][2] Heating to 40–50°C increases thermal energy (
-
Warning: Check the stability of Ac-Leu-Gly-OH.[1] As a protected peptide, it is generally stable at 50°C, but avoid prolonged heating if assessing labile impurities.[1][2]
Experimental Protocols
Protocol A: The "Gold Standard" Dilution Check
Purpose: To definitively confirm aggregation.
-
Prepare Stock: Dissolve Ac-Leu-Gly-OH in your chosen solvent (e.g., DMSO-d6) at 20 mM .[1][2]
-
Acquire Reference: Run a standard 1H NMR (typically 16-64 scans).[1][2]
-
Dilute: Take an aliquot and dilute to 2 mM (10x dilution).
-
Acquire Comparative: Run 1H NMR (increase scans by
, so ~200 scans, to maintain S/N).
Protocol B: LiCl Disaggregation in DMSO
Purpose: To resolve aggregation without changing the bulk solvent system.
-
Preparation: Prepare a dry 1 M LiCl stock solution in DMSO-d6. (Note: LiCl is hygroscopic; dry the salt or use anhydrous DMSO).[1][2]
-
Titration: Add LiCl to your peptide sample to reach approximately 5–10 equivalents relative to the peptide.[1][2]
-
Observation: Acquire 1H NMR. The amide peaks should sharpen significantly.[1][2]
Protocol C: pH Adjustment (For Aqueous Samples)
Purpose: To use electrostatic repulsion to prevent aggregation.[1]
-
Initial State: In pure D₂O, Ac-Leu-Gly-OH (pH ~3-4 due to COOH) may aggregate.[1][2]
-
Adjustment: Adjust pH to ~7.0 using NaOD/DCl.
-
Mechanism: Deprotonating the C-terminus (
) creates a negative charge.[1][2] The intermolecular repulsion between negatively charged monomers prevents stacking/aggregation.[1][2]
Comparative Data Tables
Table 1: Solvent Selection Matrix for Ac-Leu-Gly-OH
| Solvent | Polarity | H-Bond Capacity | Aggregation Risk | Recommended For |
| CDCl₃ | Low | Low | High | Not recommended unless studying H-bonded dimers.[1] |
| DMSO-d6 | High | Acceptor Only | Moderate | General characterization.[1][2] Use with LiCl if needed.[1][2] |
| D₂O (pH < 4) | High | Donor/Acceptor | High | Not recommended (precipitation risk).[1][2] |
| D₂O (pH > 7) | High | Donor/Acceptor | Low | Biological relevance; charge repulsion stabilizes monomers.[1][2] |
| HFIP-d2 | High | Strong Donor | Very Low | "Last resort" for stubborn aggregates.[1][2] |
Table 2: Troubleshooting Symptom Matrix
| Symptom | Probable Cause | Verification Test | Corrective Action |
| Broad Amide Doublets | H-bond Aggregation | Dilution (Protocol A) | Add LiCl or Switch to DMSO.[1] |
| Missing Peaks | Extreme Broadening (T2 < instrumental delay) | VT-NMR (Heat to 50°C) | Heat sample; switch to HFIP. |
| Multiple Sets of Peaks | Slow Exchange (Cis/Trans or Oligomers) | VT-NMR (Coalescence) | If peaks merge upon heating, it is conformational exchange.[1][2] |
| Precipitation over time | Solubility Limit | Visual Inspection | Dilute sample; adjust pH (if aqueous).[1][2] |
References
-
Lund University. (2015).[1][2] NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1][2] Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR. Retrieved from
-
Sigma-Aldrich. (2023).[1][2] Overcoming Aggregation in Solid-phase Peptide Synthesis (Use of LiCl and Pseudoproline). Retrieved from [1]
-
American Chemical Society (ACS). (2021).[1][2] Aggregation of the Dipeptide Leu–Gly in Alcohol–Water Binary Solvents. J. Phys. Chem. B. Retrieved from [1][2]
Sources
Technical Support Center: Stability of Ac-Leu-Gly-OH in Cell Culture
Introduction: The Stability Paradox
You are likely working with Ac-Leu-Gly-OH (N-Acetyl-L-leucyl-glycine) as a protease substrate, a negative control, or a bioactive dipeptide.
The stability of this molecule in cell culture media is governed by a single critical variable: Serum .
In serum-free media (SFM), Ac-Leu-Gly-OH is chemically stable at 37°C for days. However, the introduction of Fetal Bovine Serum (FBS) creates a hostile enzymatic environment. While the N-terminal acetylation protects the peptide from aminopeptidases (the most abundant serum proteases), it leaves the C-terminus vulnerable to carboxypeptidases.
This guide provides the diagnostic frameworks and protocols to assess, monitor, and improve the stability of your peptide.
Module 1: The Stability Profile (FAQ)
Q1: What is the expected half-life of Ac-Leu-Gly-OH in 10% FBS?
Answer:
You should expect a half-life (
-
The Good News: The N-acetyl group effectively blocks Aminopeptidase N (CD13), which is responsible for the rapid degradation of free dipeptides (e.g., Leu-Gly).
-
The Bad News: The free C-terminal carboxyl group (-COOH) makes the molecule a substrate for Carboxypeptidases (specifically Carboxypeptidase A-like activity) and Peptidyl-dipeptidase A (ACE), which are active in mammalian serum.
Q2: Does heat inactivation of FBS help?
Answer: Yes, significantly. Heat inactivation (56°C for 30 minutes) denatures the complement system and significantly reduces—but does not entirely eliminate—carboxypeptidase activity. Using heat-inactivated FBS (HI-FBS) can extend the half-life of Ac-Leu-Gly-OH by 2-3 fold .
Q3: Is the degradation pH-dependent?
Answer: Yes. Most serum proteases function optimally at physiological pH (7.2–7.4). If your media turns acidic (yellow) due to metabolic acidosis in dense cultures, enzymatic activity may decrease, but chemical hydrolysis (acid-catalyzed) remains negligible for this peptide sequence.
Module 2: Diagnostic & Troubleshooting Guide
Use this decision matrix if you observe unexpected loss of peptide signal.
| Symptom | Probable Cause | Diagnostic Action | Corrective Measure |
| Rapid signal loss (< 1 hour) | High Carboxypeptidase activity in Serum | Incubate peptide in PBS + 10% FBS vs. PBS alone. | Switch to Heat-Inactivated FBS or add EDTA (5 mM) to inhibit metalloproteases. |
| Signal stable in media, lost in culture | Cell-surface peptidase activity | Cells expressing membrane-bound peptidases (e.g., ACE, NEP). | Wash cells, incubate in serum-free media to isolate cell-mediated vs. serum-mediated cleavage. |
| New peaks appearing in HPLC | Partial Hydrolysis | Check for "Ac-Leu" peak. | Confirm identity via LC-MS.[1][2] This confirms enzymatic cleavage rather than precipitation. |
| Inconsistent results between days | Serum Lot Variability | Compare FBS Lot A vs. Lot B. | Batch-test serum lots for protease activity before starting sensitive kinetics assays. |
Module 3: The Self-Validating Stability Protocol
Do not rely on literature values alone. You must determine the
Materials
-
Test Compound: Ac-Leu-Gly-OH (10 mM stock in DMSO).
-
Matrix: Your specific Cell Culture Media (e.g., DMEM + 10% FBS).[3]
-
Quenching Agent: 10% Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 1% Formic Acid.
-
Internal Standard (IS): Ac-Phe-OH or similar (to correct for extraction efficiency).
Step-by-Step Workflow
-
Preparation:
-
Prepare media at 37°C.
-
Spike Ac-Leu-Gly-OH to a final concentration of 100 µM .
-
Control: Spike the same amount into PBS (no serum).
-
-
Incubation:
-
Place in incubator at 37°C / 5% CO₂.
-
-
Sampling (The Critical Step):
-
Collect 100 µL aliquots at: 0, 0.5, 1, 2, 4, 8, and 24 hours .
-
IMMEDIATELY transfer aliquot into a tube containing 200 µL of ice-cold Quenching Agent (ACN or TCA) containing your Internal Standard.
-
Why? This instantly denatures enzymes, freezing the reaction at that exact time point.
-
-
Processing:
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000
g for 10 minutes at 4°C to pellet serum proteins. -
Collect the supernatant for HPLC/LC-MS analysis.
-
-
Data Analysis:
-
Plot
vs. Time. -
The slope
represents the degradation rate constant. -
Calculate Half-life:
.
-
Module 4: Mechanism & Workflow Visualization
Figure 1: Enzymatic Degradation Pathway
This diagram illustrates the specific vulnerability of Ac-Leu-Gly-OH in serum-supplemented media.
Figure 1: The N-acetyl group protects against aminopeptidases, but the peptide remains susceptible to C-terminal cleavage by carboxypeptidases found in FBS.
Figure 2: Troubleshooting Decision Tree
Follow this logic to stabilize your experiment.
Figure 2: Step-by-step logic to identify the source of instability and implement the correct mitigation strategy.
References
-
Vogel, P. et al. (2021).[4] N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. PubMed. Available at: [Link]
-
Werle, M. & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[4][5][6][7][8][9][10] Available at: [Link]
-
Corning Life Sciences. (n.d.). Heat Inactivation of Serum Protocol. Corning Technical Guides. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interanalyt.ru [interanalyt.ru]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cem.de [cem.de]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. corning.com [corning.com]
- 10. cellculturedish.com [cellculturedish.com]
Technical Support Center: Troubleshooting Baseline Noise in Ac-Leu-Gly-OH MS Analysis
Welcome to the technical support guide for resolving high baseline noise during the mass spectrometry (MS) analysis of the acetylated dipeptide, Ac-Leu-Gly-OH. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth framework to diagnose and solve this common issue, ensuring the integrity and sensitivity of your results. High baseline noise can obscure low-abundance signals, compromise limits of detection (LOD), and make accurate quantification challenging[1]. This guide is structured as a series of targeted questions and answers, reflecting a systematic troubleshooting process.
Symptom & Initial Diagnosis: What is "High Baseline Noise"?
High baseline noise manifests as a fuzzy, irregular, or elevated signal in your chromatogram or mass spectrum when no analyte is eluting. It can be sporadic (spikes) or continuous. In the context of Ac-Leu-Gly-OH analysis, this reduces the signal-to-noise (S/N) ratio of your target analyte peak, making reliable data acquisition difficult. The first step is to determine the nature of the noise: is it chemical (specific m/z values) or electronic (random)? A close look at the baseline in your total ion chromatogram (TIC) and the corresponding mass spectrum will provide the initial clues.
Systematic Troubleshooting Workflow
Before diving into specific components, it's crucial to follow a logical sequence of diagnostic steps. This workflow is designed to isolate the source of the noise efficiently by systematically eliminating variables.
Caption: A systematic workflow to isolate the source of baseline noise.
FAQ 1: Contamination - The Usual Suspect
Contamination is the most frequent cause of high baseline noise in LC-MS. Contaminants can be introduced from solvents, reagents, glassware, plasticware, the LC system itself, or even the laboratory environment[2][3].
Q1: My baseline is noisy across a wide m/z range, especially during gradient elution. What should I check first?
A1: This pattern strongly suggests contamination in your mobile phase, particularly the aqueous component, which is a common source[4]. During a gradient, as the organic solvent percentage increases, contaminants that have accumulated on the column from the aqueous phase can elute, causing a rising baseline or "ghost peaks"[4].
-
Causality: Solvents, even those labeled "HPLC grade," can contain non-volatile impurities that interfere with MS detection. LC-MS grade solvents are manufactured and tested specifically to minimize these impurities[5]. Water is particularly susceptible to microbial growth and leaching of ions from storage containers[6].
-
Actionable Steps:
-
Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase with LC-MS grade solvents and ultrapure water (18.2 MΩ·cm)[5][7].
-
Use Clean Glassware: Dedicate specific sets of borosilicate glassware for mobile phase preparation and rinse them thoroughly with an organic solvent before use. Avoid washing with detergents, as they often contain polyethylene glycols (PEGs)[8].
-
Filter Mobile Phase: While pre-filtered solvents should not be filtered again to avoid introducing contamination, if you are dissolving additives like ammonium formate, filtering through a 0.2 µm filter is a good practice[7][9].
-
Run a Blank Gradient: Run your intended gradient with a "dummy" injection (injecting only mobile phase). If the noise is present, the source is your solvent or system, not your sample.
-
Q2: I see repeating peaks separated by 44 Da. What are these?
A2: This is the classic signature of polyethylene glycol (PEG) contamination. PEGs are ubiquitous polymers used in lubricants, detergents, and as plasticizers in plastic labware[2][10][11].
-
Causality: PEGs ionize readily, often as sodium ([M+Na]+) or ammonium ([M+NH4]+) adducts, and show up as a characteristic repeating pattern of ions separated by the mass of the ethylene glycol monomer (C₂H₄O), which is 44.026 Da.
-
Actionable Steps:
-
Identify the Source: Methodically check all potential sources: solvent bottles (especially plastic ones), pipette tips, microcentrifuge tubes, well plates, and any greases or lubricants used in pump or autosampler maintenance[8][12].
-
System Decontamination: If the system is contaminated, a thorough flush is required. See Protocol 1 for a detailed system cleaning procedure.
-
Preventative Measures: Switch to polypropylene or glass containers for sample and solvent storage. Rinse all new plasticware with a high-purity organic solvent before use.
-
| Common Contaminant | Typical m/z Pattern | Common Sources |
| Polyethylene Glycols (PEGs) | Series of peaks with Δm/z = 44 | Plasticware, detergents, lubricants[2][11] |
| Phthalates (Plasticizers) | e.g., m/z 149.023 (fragment), 279.159 ([M+H]+ for DBP) | Plastic containers, tubing, lab environment[2][3] |
| Siloxanes | Series of peaks with Δm/z = 74 | Deodorants, cosmetics in lab air, vacuum pump oil[3][13] |
| Alkali Metal Adducts | [M+Na]+, [M+K]+ | Glassware, mobile phase additives, sample matrix[14] |
FAQ 2: LC Method & Mobile Phase Optimization
An unoptimized LC method can contribute significantly to baseline noise through poor chromatography, mobile phase incompatibility, or improper degassing.
Q3: My baseline is pulsating or shows periodic noise. What could be the cause?
A3: A pulsating baseline is often mechanical and linked to the HPLC pump or degasser[4].
-
Causality: Improperly mixed mobile phase solvents, faulty check valves in the pump, or an inefficient degasser can cause pressure fluctuations that manifest as a rhythmic baseline noise[4][15]. Dissolved gas coming out of solution in the detector flow cell can also cause significant noise[15][16].
-
Actionable Steps:
-
Check Degasser: Ensure your online degasser is functioning correctly. If the problem persists, try sparging your mobile phases with helium.
-
Prime the Pump: Thoroughly prime all pump lines to remove any trapped air bubbles.
-
Inspect Pump Components: If the issue continues, it may indicate a need for pump maintenance, such as replacing pump seals or check valves[4].
-
Q4: Can my mobile phase additives (e.g., formic acid, ammonium formate) cause noise?
A4: Yes, while additives are essential for good chromatography and ionization of peptides, their purity is critical.
-
Causality: Low-purity additives can introduce a high background of chemical noise and metal ions (Na+, K+), which can form adducts with your analyte and other background ions, complicating the spectrum and raising the baseline[5]. Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but is a known signal suppressor in ESI-MS and can contribute to baseline noise[17].
-
Actionable Steps:
-
Use High-Purity Additives: Always use the highest purity, MS-grade additives available.
-
Optimize Concentration: Use the lowest concentration of additive necessary to achieve good peak shape and retention. For Ac-Leu-Gly-OH, 0.1% formic acid is a standard starting point.
-
Avoid TFA if Possible: If you must use TFA for separation, try to keep the concentration low (e.g., 0.05%) or consider alternative ion-pairing agents that are more MS-friendly[17].
-
FAQ 3: MS Source & Parameter Tuning
Incorrectly set electrospray ionization (ESI) source parameters can create an unstable spray, leading to a noisy and inconsistent signal.
Q5: How do I know if my ESI source parameters are causing the noise?
A5: An unstable electrospray is a primary source of MS-related noise. The key is to optimize parameters to achieve a stable Taylor cone and efficient droplet desolvation for your specific flow rate and mobile phase composition[18].
-
Causality: An excessively high spray voltage can lead to corona discharge, which generates a significant amount of chemical noise and results in an unstable signal[18]. Similarly, mismatched nebulizing gas flow, drying gas flow, or temperature can lead to either incomplete desolvation (resulting in solvent clusters) or analyte degradation, both of which contribute to noise.
-
Actionable Steps:
-
Systematic Optimization: Do not rely on default "tune" parameters. Systematically optimize key ESI parameters using your analyte infused directly or during a steady flow of your mobile phase. Design of Experiments (DoE) can be a powerful tool for this[19].
-
Optimize Spray Voltage: Start with a lower voltage and gradually increase it while monitoring signal intensity and stability. Look for the voltage that provides the best S/N, not just the highest absolute signal.
-
Balance Gas Flows and Temperature: The nebulizing and drying gas flows must be optimized for your LC flow rate. Higher LC flow rates require higher gas flows and temperatures to effectively desolvate the droplets[18].
-
| Parameter | Function in ESI | Consequence of Mis-optimization |
| Spray Voltage | Creates the charged spray | Too high: Corona discharge, unstable signal[18]. Too low: Inefficient ionization. |
| Nebulizing Gas | Assists in forming fine droplets | Too low: Large droplets, poor desolvation. Too high: Can extinguish the spray. |
| Drying Gas (N₂) Flow & Temp | Evaporates solvent from droplets | Too low: Solvent clusters, adducts. Too high: Can degrade labile compounds. |
| Capillary/Nozzle Position | Optimizes ion sampling into MS | Incorrect position leads to a dramatic loss of signal and stability. |
FAQ 4: Analyte-Specific Issues (Ac-Leu-Gly-OH)
Sometimes, the properties of the analyte itself can influence the baseline or spectral quality.
Q6: I've cleaned my system and optimized my method, but I still see multiple peaks for my analyte, like [M+Na]⁺ and [M+K]⁺, which complicates my baseline. How can I reduce these?
A6: Ac-Leu-Gly-OH, like many peptides, is susceptible to forming alkali metal adducts. This splits your signal across multiple species, reducing the intensity of your desired protonated molecule ([M+H]⁺) and effectively lowering your S/N ratio[14][20].
Caption: Formation of common adducts with the target analyte.
-
Causality: Sodium and potassium ions are ubiquitous in lab environments, often leaching from glassware or present as impurities in reagents[14]. In the ESI process, these cations can outcompete protons in adducting to the analyte molecule, especially if the analyte has a high affinity for them.
-
Actionable Steps:
-
Trace and Eliminate Metal Sources: Use polypropylene tubes instead of glass where possible. Ensure mobile phase additives are of the highest purity.
-
Acidify the Mobile Phase: Adding a proton source like 0.1% formic acid helps to drive the equilibrium towards the formation of the [M+H]⁺ ion.
-
Add a Cation Scavenger: In difficult cases, adding a small amount of a volatile ammonium salt (e.g., ammonium formate) can sometimes help. The NH₄⁺ ions can compete with Na⁺ and K⁺ for adduction, and the resulting [M+NH₄]⁺ adduct is often less stable and can dissociate to [M+H]⁺ in the gas phase.
-
Q7: Could my Ac-Leu-Gly-OH sample be degrading, causing a noisy baseline?
A7: While Ac-Leu-Gly-OH is a relatively stable peptide, degradation is always a possibility, especially with improper handling or storage, or in the presence of enzymatic activity in complex matrices[21].
-
Causality: Peptide degradation can occur via hydrolysis of the peptide bond, particularly at extreme pH or elevated temperatures. If analyzing samples from biological matrices (e.g., serum), peptidases can rapidly degrade the analyte[22]. Degradation products will appear as additional peaks, potentially contributing to a "noisy" or complex baseline.
-
Actionable Steps:
-
Proper Sample Handling: Prepare samples fresh and store them at low temperatures (4°C in the autosampler for short periods, -80°C for long-term). Avoid repeated freeze-thaw cycles[22].
-
Use Low-Binding Consumables: Peptides can adsorb to surfaces, leading to sample loss and carryover. Use low-binding microcentrifuge tubes and well plates to minimize this effect.
-
Check for In-Source Fragmentation: A high cone/fragmentor voltage in the MS source can cause the peptide to fragment before it reaches the mass analyzer. This can be mistaken for baseline noise. Acquire a spectrum at a very low cone voltage to see if the smaller peaks disappear.
-
Detailed Experimental Protocols
Protocol 1: LC-MS System Flushing and Decontamination
This protocol is designed to remove common chemical contaminants like PEGs and plasticizers from the LC system.
-
Preparation: Disconnect the column and the mass spectrometer. Install a union in place of the column.
-
Solvent Preparation: Prepare four fresh flush solutions in clean, dedicated glass bottles:
-
A: Ultrapure Water
-
B: Isopropanol (IPA)
-
C: Acetonitrile (ACN)
-
D: Methanol (MeOH)
-
-
Systematic Flush: Sequentially flush all pump lines through the system to waste at a low flow rate (e.g., 0.2-0.5 mL/min). A recommended sequence is:
-
Flush with 100% IPA for 60 minutes to remove organic-soluble residues.
-
Flush with 100% ACN for 30 minutes.
-
Flush with 100% MeOH for 30 minutes.
-
Flush with Ultrapure Water for 60 minutes to remove salts and polar contaminants.
-
Finish with a 50:50 ACN:Water flush for 30 minutes to prepare the system for re-equilibration with your mobile phase.
-
-
Autosampler Cleaning: Clean the needle and injection port by performing multiple large-volume injections from vials containing the flush solvents. A common wash solution is a 1:1:1:1 mixture of Water:ACN:MeOH:IPA.
-
Re-equilibration: Re-install the column (or a new one), reconnect the MS, and thoroughly equilibrate the entire system with your fresh mobile phase before running any analyses.
Protocol 2: Preparation of High-Purity Mobile Phase
-
Select Components: Use only LC-MS grade solvents (e.g., Acetonitrile, Methanol) and additives (e.g., Formic Acid, Ammonium Formate). Use freshly dispensed ultrapure water (18.2 MΩ·cm) from a well-maintained purification system[7].
-
Use Dedicated Glassware: Use Class A borosilicate glass bottles and graduated cylinders that have been designated for MS mobile phase use only.
-
Cleaning Procedure: Before use, rinse glassware with hot ultrapure water, followed by a rinse with methanol, and a final rinse with the solvent you will be measuring. Allow to air dry in a clean environment. Never use soap or detergents.
-
Measurement and Mixing: Accurately measure the required volumes. For a 0.1% formic acid solution, add 1 mL of high-purity formic acid to 999 mL of solvent (water or organic).
-
Sonication: After mixing, sonicate the mobile phase for 5-10 minutes to ensure it is homogenous and to aid in degassing.
-
Labeling and Storage: Clearly label the bottle with the contents and preparation date. Do not store aqueous mobile phases (especially those near neutral pH) for more than 2-3 days at room temperature to prevent microbial growth[15].
References
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Overbrook Liquid Phase Engineering Team. (2020). HPLC Repair Services: Common Causes of Baseline Noise. [Link]
-
BASi. Troubleshooting. [Link]
-
Providion. How do I identify contamination in my LC-MS system and what should I do?[Link]
-
Chromatography Forum. (2017). Troubleshooting baseline issues observed in ESI- LCMS. [Link]
-
ResearchGate. (2022). How do I get rid of LC-MS/MS contamination?[Link]
-
Shimadzu Scientific Instruments. Troubleshooting Baseline Problems. [Link]
-
LCGC North America. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
-
Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]
-
Agilent. Eliminating Baseline Problems. [Link]
-
Waters Corporation. Controlling Contamination in LC/MS Systems - Waters Help Center. [Link]
-
Waters Corporation. Controlling Contamination in LC/MS Systems. [Link]
-
Crawford Scientific. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
-
PubMed. (2017). Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III). [Link]
-
Waters Corporation. (2019). Peptides/Proteins sample prep before LC-MS quant. [Link]
-
PubMed. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484). [Link]
-
SCIEX. (2023). What is the best way to flush a liquid chromatography system to remove contamination?[Link]
-
National Institutes of Health (NIH). (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis. [Link]
-
National Institutes of Health (NIH). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. [Link]
-
PubMed. (2018). Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines. [Link]
-
ResearchGate. (2025). Noise and Baseline Filtration in Mass Spectrometry. [Link]
-
Science. (2025). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Wikipedia. Amino acid. [Link]
-
Waters Corporation. (2017). The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. [Link]
-
ACS Publications. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. [Link]
-
National Institutes of Health (NIH). Mass spectrometric determination of early and advanced glycation in biology. [Link]
-
Waters Corporation. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. [Link]
-
PubMed. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. [Link]
-
Allumiqs. Avoiding PEG Contaminants. [Link]
-
ResearchGate. (2025). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. [Link]
-
PubChem. L-leucine degradation I. [Link]
-
ACS Publications. (2018). Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines. [Link]
-
ACS Publications. (2022). The Key Role of Metal Adducts in the Differentiation of Phosphopeptide from Sulfopeptide Sequences by High-Resolution Mass Spectrometry. [Link]
-
LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. [Link]
-
CIGS. Common LC/MS Contaminants. [Link]
-
Bioanalysis Zone. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. providiongroup.com [providiongroup.com]
- 3. help.waters.com [help.waters.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. BASi® | Troubleshooting [basinc.com]
- 7. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 8. allumiqs.com [allumiqs.com]
- 9. selectscience.net [selectscience.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cigs.unimo.it [cigs.unimo.it]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Kinetics & Optimization
Topic: Effect of pH on Ac-Leu-Gly-OH Enzymatic Cleavage Rates Model Enzyme System: Carboxypeptidase Y (CPY) Ticket ID: BIO-KIN-042
Executive Summary
This guide addresses the kinetic behavior of Ac-Leu-Gly-OH (Acetyl-Leucine-Glycine) when subjected to enzymatic hydrolysis, specifically by Carboxypeptidase Y (CPY) (EC 3.4.16.5).
The cleavage rate of this substrate is strictly governed by the ionization state of the enzyme's catalytic triad (Ser-His-Asp). While CPY exhibits broad specificity, optimal hydrolysis of the Ac-Leu-Gly-OH peptide bond occurs within a narrow pH window (pH 6.5 – 7.5 ). Deviations outside this range result in precipitous activity loss due to the protonation state of His397 and the electrostatic environment of the substrate binding pocket.
Module 1: The Mechanistic Basis (Why pH Matters)
The Reaction
The hydrolysis of Ac-Leu-Gly-OH is a C-terminal cleavage event. Because the N-terminus is blocked (acetylated), aminopeptidases cannot act on this substrate. It requires a carboxypeptidase.[1][2]
The pH Effect
The reaction velocity (
-
Catalytic Histidine (His397): To function as a general base (activating the Serine nucleophile), His397 must be deprotonated. At pH < 5.5 , His397 becomes protonated (
), rendering the active site inert. -
Substrate Carboxyl Group: The C-terminal carboxyl group of the substrate interacts with the enzyme's oxyanion hole.[3] At pH > 8.0 , electrostatic repulsion and conformational shifts in the enzyme's "V-shaped" helical domain destabilize substrate binding (
increases).
Data Summary: Relative Activity vs. pH
| pH Level | Relative Rate (%) | Mechanistic State |
| 4.5 | < 5% | Inactive: His397 protonated; enzyme unstable. |
| 5.5 | 45% | Sub-optimal: Transition zone; low |
| 6.5 | 100% (Optimal) | Active: His397 deprotonated; substrate bound tightly. |
| 7.5 | 85% | Active: Slight destabilization of secondary structure. |
| 8.5 | 20% | Inhibited: Charge repulsion; potential denaturation. |
Module 2: Experimental Protocol & Workflow
Standardized Assay Protocol
Objective: Determine specific activity of CPY using Ac-Leu-Gly-OH. Detection Method: Ninhydrin Colorimetric Assay (Detects released Glycine). Note: The substrate (Ac-Leu-Gly-OH) does not react with Ninhydrin due to the acetylated N-terminus. Only the cleavage product (Glycine) generates a signal (Purple, 570 nm).
Reagents:
-
Buffer: 50 mM MOPS or Phosphate Buffer, pH 6.5.
-
Substrate Stock: 10 mM Ac-Leu-Gly-OH in water (adjust pH to 6.5 with dilute NaOH if necessary).
-
Enzyme Stock: CPY (1 mg/mL) in reagent-grade water.
-
Stopping Reagent: Citrate buffer (pH 5.0) with Ninhydrin.[4]
Step-by-Step Guide:
-
Equilibration: Pre-incubate 900 µL of Buffer and 50 µL of Substrate Stock at 25°C for 5 minutes.
-
Initiation: Add 50 µL of Enzyme Stock. Mix by inversion.
-
Sampling: At
minutes, remove 100 µL aliquots. -
Quenching: Immediately transfer aliquot into 1.0 mL of Ninhydrin Reagent (Boiling stops the enzyme).
-
Development: Boil samples for 15 minutes. Cool. Add 50% Ethanol/Propanol to stabilize color.
-
Readout: Measure Absorbance at 570 nm (
).
Workflow Visualization
Figure 1: Standardized workflow for kinetic analysis of Ac-Leu-Gly-OH cleavage. The critical control point is the Quench step to ensure accurate time-point data.
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction rate is non-linear (plateaus early). Is the enzyme dying?
Diagnosis: This is likely pH Drift , not enzyme death. Explanation: The hydrolysis of peptide bonds consumes water and releases two new termini. While zwitterionic buffering usually occurs, if your buffer capacity (molarity) is too low (< 20 mM), the release of the carboxylic acid on the Ac-Leu fragment can lower the local pH below 5.5, inactivating CPY. Solution: Increase Buffer concentration to 50-100 mM . Verify pH after substrate addition but before enzyme addition.
Q2: I see high background signal at Time=0. Why?
Diagnosis: Substrate Contamination or Spontaneous Hydrolysis. Explanation:
-
Free Glycine: Your commercial Ac-Leu-Gly-OH may contain trace free Glycine.
-
Ninhydrin Reaction: If the acetylation is incomplete, the N-terminus will react with Ninhydrin. Solution: Run a "Substrate Only" blank (Substrate + Buffer + Ninhydrin, no Enzyme). If this is high, repurify the substrate or subtract this baseline from all readings.
Q3: Can I use TRIS buffer?
Diagnosis: Not recommended for pH 6.5. Explanation: TRIS has a pKa of ~8.1. At pH 6.5, it has poor buffering capacity (it is mostly protonated). Furthermore, primary amine buffers (like TRIS) can potentially interfere with Ninhydrin assays (high background) or compete for the active site. Solution: Use Phosphate (pKa ~7.2) or MES (pKa ~6.1) or MOPS (pKa ~7.2). These provide stable buffering in the CPY active window.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for resolving kinetic anomalies in Ac-Leu-Gly-OH hydrolysis.
References
-
Hayashi, R., Moore, S., & Stein, W. H. (1973). Carboxypeptidase Y from Saccharomyces cerevisiae. Journal of Biological Chemistry, 248(11), 3889-3896. Retrieved from [Link]
-
Breddam, K. (1986). Serine carboxypeptidases.[3][5] A review. Carlsberg Research Communications, 51(2), 83-128. Retrieved from [Link]
Sources
- 1. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 2. Dissecting carboxypeptidase E: properties, functions and pathophysiological roles in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Carboxypeptidase Y activity and maintenance is modulated by a large helical structure - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR Chemical Shift Assignments for Ac-Leu-Gly-OH: A Comparative Technical Guide
Executive Summary: The Structural Verification Mandate
In peptide therapeutics and peptidomimetic drug design, N-Acetyl-L-Leucyl-Glycine (Ac-Leu-Gly-OH) serves as a critical structural motif. It represents a capped dipeptide often used as a model for hydrophobic-hydrophilic interfaces or as a substrate in protease activity assays (e.g., HDAC inhibition).
For the analytical chemist, the "performance" of an NMR assignment lies in its ability to unambiguously distinguish the target product from its metabolic precursors (H-Leu-Gly-OH) and hydrolysis byproducts (Ac-Leu-OH). This guide compares the spectral signature of Ac-Leu-Gly-OH against these alternatives and evaluates the efficacy of DMSO-d6 versus D2O as the solvent system of choice for structural validation.
Molecular Architecture & Spin System Logic
Before analyzing the data, we must map the spin systems. The acetylation of the N-terminus introduces a distinct singlet and alters the electronic environment of the Leucine alpha-proton significantly compared to the free amine.
Structural Connectivity Diagram (DOT)
Figure 1: Connectivity and expected spin system logic for Ac-Leu-Gly-OH. Note the two distinct amide protons (Leu-NH and Gly-NH) which are critical for backbone verification.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely logistical; it dictates the visibility of the peptide backbone. Below is a comparison of Ac-Leu-Gly-OH spectral performance in DMSO-d6 (the gold standard for peptides) versus D2O.
Table 1: Chemical Shift Comparison (DMSO-d6 vs. D2O)
| Resonance Assignment | Proton Type | DMSO-d6 Shift (δ ppm) | Multiplicity (J Hz) | D2O Shift (δ ppm) | Performance Note |
| Acetyl-CH3 | Methyl | 1.85 - 1.90 | Singlet (s) | 2.03 | Diagnostic: Sharp singlet confirms N-capping. |
| Leu-NH | Amide | 8.05 - 8.15 | Doublet (d, ~8 Hz) | Invisible | Critical: Disappears in D2O due to exchange. |
| Leu-Hα | Methine | 4.25 - 4.35 | Multiplet (m) | 4.30 - 4.40 | Downfield shift vs. free amine confirms amide bond. |
| Leu-Hβ/Hγ | Methylene/Methine | 1.40 - 1.70 | Multiplet (m) | 1.50 - 1.70 | Overlaps frequently; requires COSY for resolution. |
| Leu-Hδ | Methyls | 0.85 - 0.90 | Doublet of Doublets | 0.90 - 0.95 | Characteristic Leucine "iso-propyl" signature. |
| Gly-NH | Amide | 8.15 - 8.30 | Triplet (t, ~6 Hz) | Invisible | Critical: Triplet splitting confirms coupling to Gly-α CH2. |
| Gly-Hα | Methylene | 3.70 - 3.80 | Doublet (d) | 3.90 - 4.00 | Appears as a doublet in DMSO (coupled to NH); collapses to singlet in D2O. |
| COOH | Carboxyl | ~12.50 | Broad | Invisible | Very broad in DMSO; exchanges instantly in D2O. |
Expert Insight:
-
Why DMSO-d6 Wins: In D2O, the rapid exchange of amide protons (Leu-NH and Gly-NH) with deuterium erases the backbone connectivity information. You lose the ability to see the Gly-NH triplet, which is the primary proof that the Glycine nitrogen is protonated and part of a peptide bond.
-
The "Glycine Collapse": In DMSO, the Gly-α protons appear as a doublet (or pseudo-doublet) because they couple to the Gly-NH. In D2O, once the NH becomes ND, this coupling vanishes, and the Gly-α signal collapses into a sharp singlet. This phenomenon is a self-validating test for solvent exchange.
Comparative Analysis: Product vs. Alternatives
Distinguishing the final product from starting materials is the primary goal of Quality Control.
Table 2: Diagnostic Shifts – Ac-Leu-Gly-OH vs. Precursors
| Feature | Ac-Leu-Gly-OH (Product) | H-Leu-Gly-OH (Alternative 1: Precursor) | Ac-Leu-OH (Alternative 2: Hydrolysis) |
| Acetyl Singlet | Present (~1.9 ppm) | Absent | Present (~1.9 ppm) |
| Leu-Hα Shift | ~4.3 ppm (Deshielded) | ~3.4 - 3.6 ppm (Shielded) | ~4.2 ppm |
| Gly Signals | Present (NH + α-CH2) | Present (NH + α-CH2) | Absent |
| N-Terminus | Amide (Sharp Doublet) | Amine (Broad/Exchangeable) | Amide (Sharp Doublet) |
Mechanistic Explanation:
-
Acetylation Effect: Converting the N-terminal amine (H-Leu-) to an amide (Ac-Leu-) increases the electronegativity around the Leucine alpha-carbon. This "deshields" the proton, shifting it downfield from ~3.5 ppm to ~4.3 ppm. This shift is the most reliable indicator that the acetylation reaction was successful.
-
Differentiation from Ac-Leu-OH: If your spectrum shows the Acetyl singlet but lacks the Glycine signals (Gly-NH triplet at 8.2 ppm or Gly-α at 3.7 ppm), you have likely hydrolyzed the peptide bond or failed to couple the Glycine.
Experimental Protocol: Self-Validating Assignment
To ensure the data matches the tables above, follow this "Senior Scientist" protocol designed to minimize artifacts.
Phase 1: Sample Preparation
-
Mass: Weigh 5–10 mg of Ac-Leu-Gly-OH.
-
Solvent: Add 600 µL of DMSO-d6 (99.9% D).
-
Why: Lower grades of DMSO contain water (HOD peak at 3.33 ppm) which can overlap with Gly-α signals.
-
-
Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.
Phase 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): 16 or 32 (Sufficient for >5 mg).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Amide protons relax slower than methyls. A short D1 will suppress the quantitative integration of the NH peaks, making the 1:1 ratio between Leu-NH and Gly-NH look incorrect.
-
Phase 3: The "D2O Shake" Validation
-
Acquire the standard DMSO spectrum.
-
Add 1 drop of D2O directly to the NMR tube.
-
Shake and re-acquire after 5 minutes.
-
Success Criteria: The peaks at ~8.1 ppm and ~8.2 ppm (Amides) must disappear. The doublet at ~3.75 ppm (Gly-α) must collapse to a singlet.
Visual Workflow: Assignment Logic
Figure 2: Logical decision tree for verifying Ac-Leu-Gly-OH synthesis using NMR spectral features.
References
-
BMRB (Biological Magnetic Resonance Bank). Chemical Shift Statistics for Amino Acids. University of Wisconsin-Madison. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for peptide amide exchange and random coil shifts).
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[1] Journal of Biomolecular NMR, 6, 135-140. Available at: [Link]
Sources
Mass spectrometry fragmentation pattern of Ac-Leu-Gly-OH
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of N-acetyl-leucyl-glycine (Ac-Leu-Gly-OH) . It is designed for analytical chemists and drug development professionals requiring high-resolution structural validation of N-blocked small peptides.
Executive Summary
Ac-Leu-Gly-OH (MW 230.13 Da) represents a critical class of N-acetylated dipeptides often analyzed as biomarkers or metabolic byproducts. Its fragmentation behavior differs significantly from free peptides due to the N-terminal acetyl group, which stabilizes specific ion series.
This guide compares the fragmentation performance of Ac-Leu-Gly-OH against:
-
Structural Isomers: Ac-Ile-Gly-OH (Leucine vs. Isoleucine differentiation).
-
Non-Acetylated Analogs: Leu-Gly-OH (Impact of N-blocking on proton mobility).
-
Dissociation Regimes: CID (Trap) vs. HCD (Beam-type).
Theoretical Framework: The N-Acetyl Effect
In standard proteomics,
Key Ion Series (ESI+ Mode)
-
Precursor Ion
: m/z 231.13 - Ion (Ac-Leu): m/z 156.10 (Dominant, Oxazolone structure)
- Ion (Gly): m/z 76.04 (Protonated Glycine)
-
Ion: m/z 128.10 (Loss of CO from
) -
Immonium Ions: Leu (m/z 86.09), Gly (m/z 30.03)
Comparative Analysis
Comparison A: Ac-Leu-Gly vs. Ac-Ile-Gly (The Isomer Challenge)
Differentiation of Leucine (Leu) and Isoleucine (Ile) is a classic mass spectrometry challenge because they are isobaric (same mass). Standard low-energy CID often fails to distinguish them.
| Feature | Ac-Leu-Gly-OH | Ac-Ile-Gly-OH | Diagnostic Mechanism |
| Precursor ( | 231.13 | 231.13 | Indistinguishable |
| 156.10 | 156.10 | Indistinguishable | |
| Side Chain Loss ( | Loss of 42 Da ( | Loss of 28 Da ( | High-Energy Activation (HCD/MS3) required to induce side-chain fragmentation. |
| Immonium Ion | 86.09 | 86.09 | Indistinguishable at low res; requires |
Recommendation: To validate Ac-Leu-Gly-OH purity against Ile contaminants, you must use HCD (Higher-Energy Collisional Dissociation) or MS3 fragmentation to generate secondary side-chain losses (w-ions). Standard CID is insufficient.
Comparison B: CID vs. HCD Fragmentation
The choice of fragmentation energy critically impacts the visibility of diagnostic ions for small dipeptides.
| Parameter | CID (Resonance Excitation) | HCD (Beam-Type) |
| Low Mass Cutoff | Yes (1/3 Rule). Ions < ~70 Da may be ejected from the trap. The Gly immonium ion (m/z 30) is often lost. | No. Full mass range visible. Essential for detecting the Gly immonium marker (m/z 30).[1] |
| Internal Fragmentation | Low. Primarily generates | High. Generates immonium ions and internal fragments (e.g., |
| Energy Regime | Slow heating (milliseconds).[2] Favors lowest energy pathways ( | Fast activation (microseconds). Accesses higher energy channels (side-chain cleavage). |
Visualization of Fragmentation Pathway[5][6][7][8]
The following diagram illustrates the dissociation pathways for Ac-Leu-Gly-OH, highlighting the critical
Caption: MS/MS fragmentation pathway of Ac-Leu-Gly-OH (
Experimental Protocol: LC-MS/MS Validation
This protocol ensures reproducible differentiation of Ac-Leu-Gly-OH from isomers and matrix background.
Phase 1: Sample Preparation
-
Standard: Dissolve Ac-Leu-Gly-OH to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Blank: Prepare a solvent blank to assess carryover (critical for small molecule analysis).
Phase 2: LC-MS Parameters (HCD Focused)
-
Instrument: Q-Exactive or Orbitrap Fusion (preferred for HCD capability).
-
Ionization: ESI Positive Mode (+).
-
Spray Voltage: 3.5 kV.
-
MS1 Scan: m/z 100–500 (Resolution 70,000).
-
MS2 Settings:
-
Isolation Window: 1.0 m/z (Narrow window prevents co-isolation of interferences).
-
Collision Energy (NCE): Stepped NCE 25, 30, 35 (Ensures coverage of labile
-ions and stable immonium ions). -
Scan Range: Start at m/z 50 (Crucial to see y1 and Gly immonium).
-
Phase 3: Data Interpretation Workflow
Caption: Step-by-step logic for validating Ac-Leu-Gly-OH identity from MS/MS spectra.
References
-
Matrix Science. (n.d.). Peptide Fragmentation Nomenclature. Mascot Help. Retrieved from [Link]
-
Jackson, G., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Jonscher, K. R. (2005).[4] Validating Sequence Assignments for Peptide Fragmentation Patterns. Proteome Software. Retrieved from [Link]
-
Human Metabolome Database (HMDB). (n.d.). N-Acetylleucine spectrum data. (General reference for N-acetyl amino acid behavior). Retrieved from [Link]
Sources
- 1. Mascot help: Peptide fragmentation [matrixscience.com]
- 2. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
- 3. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.sigda.org [archive.sigda.org]
A Comparative Guide to Validating Ac-Leu-Gly-OH Purity using C18 RP-HPLC Columns
This guide provides a comprehensive, scientifically-grounded framework for the purity validation of the synthetic dipeptide Ac-Leu-Gly-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with C18 columns. It is designed for researchers, scientists, and drug development professionals who require methodologically sound and reproducible purity data.
Section 1: The Imperative of Peptide Purity in Scientific and Therapeutic Outcomes
N-Acetyl-Leucyl-Glycine (Ac-Leu-Gly-OH) is a modified dipeptide used in various research applications, from biochemical assays to the development of peptidomimetics. The integrity of experimental data and the safety and efficacy of potential therapeutic agents hinge on the purity of such starting materials. Even minor impurities can lead to altered biological activity, side reactions, or inaccurate structure-activity relationship (SAR) studies, making rigorous purity validation a non-negotiable aspect of the scientific process.[1] RP-HPLC is a cornerstone technique for this purpose, offering high resolution, reproducibility, and sensitivity for separating the target peptide from closely related impurities.[2][3]
Section 2: Foundational Principles of RP-HPLC for Peptide Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity.[3] The stationary phase, typically silica chemically bonded with non-polar alkyl chains like octadecylsilane (C18), retains analytes through hydrophobic interactions.[2] A polar mobile phase is used to elute the analytes.
Mechanism of Separation: In the context of Ac-Leu-Gly-OH, the peptide is introduced onto the C18 column in a highly aqueous mobile phase, where it adsorbs to the hydrophobic stationary phase.[4] By gradually increasing the concentration of an organic solvent (the "strong" solvent), such as acetonitrile (ACN), in the mobile phase, the polarity of the mobile phase is decreased. This change weakens the hydrophobic interactions between the peptide and the C18 ligands, causing the peptide to desorb and travel down the column.[3][4] Molecules are therefore eluted in order of increasing molecular hydrophobicity.[3]
The Role of Trifluoroacetic Acid (TFA): Trifluoroacetic acid (TFA) is a critical mobile phase additive in peptide analysis. It serves as an ion-pairing agent, forming a neutral complex with positively charged residues on the peptide.[5] This action masks the undesirable interactions between the peptide and any residual free silanol groups on the silica surface, which can cause peak tailing.[6] A concentration of 0.1% TFA is standard for improving peak shape and enhancing retention on the hydrophobic stationary phase.[5][7]
Caption: Mechanism of peptide separation on a C18 column.
Section 3: A Self-Validating Protocol for Ac-Leu-Gly-OH Purity Assessment
This protocol is designed to be robust and self-validating, ensuring that the results are accurate and reproducible.
Materials and Reagents
-
HPLC System: A binary gradient HPLC system with a UV detector.
-
Column: A high-quality C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[8]
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Reagents: Trifluoroacetic acid (TFA), HPLC grade.
-
Sample: Ac-Leu-Gly-OH standard (≥99% purity) and the sample to be tested.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in ultrapure water (v/v).
-
Mobile Phase B (Organic): 0.1% TFA in acetonitrile (v/v).
-
Causality: Filtering and degassing solvents before use is crucial to remove particulates that could block the column and to prevent air bubbles that cause pressure fluctuations and baseline noise.[3][9]
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the Ac-Leu-Gly-OH standard in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Causality: Dissolving the sample in the initial mobile phase composition ensures good peak shape and prevents solvent mismatch effects that can cause peak distortion.[9] Filter samples through a 0.22 µm filter if any particulate matter is visible.[3]
HPLC Operating Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm, 100 Å | Standard dimensions for high-efficiency peptide separations.[8] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm | The peptide bond exhibits strong absorbance around this wavelength.[8] |
| Column Temp. | 30 °C | Enhances reproducibility by controlling retention time variability. |
| Injection Vol. | 10 µL | A small volume to prevent column overloading. |
| Gradient | 5% to 65% B over 30 minutes | A shallow gradient is optimal for resolving closely related peptide impurities.[10] |
| Run Time | 40 minutes | Includes gradient elution and a re-equilibration step. |
Data Analysis and Purity Calculation
Purity is calculated based on the relative peak area of the main component.[11]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar response factor at the detection wavelength, which is a reasonable assumption for peptide-related impurities detected at 220 nm.
Caption: Experimental workflow for Ac-Leu-Gly-OH purity validation.
Section 4: Comparative Analysis of Commercial C18 Columns
Not all C18 columns are created equal. Differences in silica purity, particle size, pore size, and surface chemistry (e.g., end-capping) can significantly impact performance.[6] High-purity silica reduces unwanted interactions and improves peak shape, especially at low TFA concentrations.[6]
Below is a hypothetical comparison of three representative C18 columns for the analysis of Ac-Leu-Gly-OH. The data illustrates typical performance trade-offs.
| Column Parameter | Column X (Standard) | Column Y (High Resolution) | Column Z (Wide Pore) |
| Particle Size | 5 µm | 2.7 µm | 5 µm |
| Pore Size | 120 Å | 120 Å | 300 Å |
| Dimensions | 4.6 x 250 mm | 4.6 x 150 mm | 4.6 x 250 mm |
| Performance Metric | |||
| Resolution (Main Peak vs. Impurity) | 1.8 | 2.5 | 1.6 |
| Peak Asymmetry (Main Peak) | 1.3 | 1.1 | 1.4 |
| Backpressure (psi) | ~1800 | ~3500 | ~1700 |
| Best For | Routine QC | Complex samples, impurity profiling | Larger peptides, proteins |
Interpretation:
-
Column X represents a standard, reliable workhorse column suitable for routine quality control.
-
Column Y , with its smaller particle size, offers significantly higher resolution and better peak shape (asymmetry closer to 1.0). This makes it ideal for separating very closely eluting impurities but at the cost of higher system backpressure.
-
Column Z features a wider pore size (300 Å), which is generally better suited for larger molecules like proteins. For a small dipeptide like Ac-Leu-Gly-OH, it may offer lower resolution compared to columns with smaller pore sizes optimized for small molecules.
Ultimately, C18 chemistries generally provide the highest peak capacity and retention for peptide mapping applications. However, alternative chemistries like phenyl-hexyl may offer different selectivity for separating critical peak pairs.[12]
Section 5: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silica; column contamination; mobile phase pH incorrect. | Ensure 0.1% TFA is used; flush column with strong solvent; check mobile phase preparation.[9] |
| Split Peaks | Column void or contamination at inlet frit; sample solvent incompatible with mobile phase. | Reverse-flush the column; ensure sample is dissolved in the initial mobile phase.[9][13] |
| Retention Time Drift | Poor column equilibration; temperature fluctuations; mobile phase composition changing. | Allow sufficient equilibration time between runs; use a column oven; prepare fresh mobile phase daily.[9] |
| High Backpressure | Blockage in the column frit or system tubing; sample precipitation. | Filter sample and mobile phases; reverse-flush the column; check system for blockages without the column attached.[13][14] |
Section 6: Conclusion
The validation of Ac-Leu-Gly-OH purity via RP-HPLC on a C18 column is a precise and reliable method when executed with a robust protocol. The choice of column, meticulous preparation of mobile phases and samples, and a well-designed gradient are paramount to achieving accurate and reproducible results. While a standard 5 µm C18 column is sufficient for routine analysis, higher-efficiency columns with smaller particle sizes should be considered for complex samples requiring superior resolution. This guide provides the foundational knowledge and practical steps to empower researchers to confidently assess the purity of their synthetic peptides, thereby ensuring the integrity of their scientific endeavors.
References
-
Mtoz Biolabs. "Principle of Peptide Purity Analysis Using HPLC." Available at: [Link].
-
Aguilar, M.-I., ed. "HPLC of Peptides and Proteins: Methods and Protocols." Methods in Molecular Biology, vol. 251, Humana Press, 2004. Available at: [Link].
-
Waters Corporation. "The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC." Available at: [Link].
- Bielejewska, A., & Głód, B. K. "RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase with Ion Interaction Reagent and Without Buffer." Chemical Analysis (Warsaw), vol. 50, 2005, pp. 387.
-
ResearchGate. "HPLC of Peptides and Proteins: Basic Theory and Methodology." Available at: [Link].
-
whpeptide. "How is the purity of peptides calculated?" note, 2 Nov. 2023. Available at: [Link].
- Mant, C. T., & Hodges, R. S. "HPLC for Peptides and Proteins: Principles, Methods and Applications.
- Mant, C. T., & Hodges, R. S. "HPLC Analysis and Purification of Peptides." Methods in Molecular Biology, vol. 386, 2007, pp. 3–45.
-
Phenomenex. "HPLC Tech Tip: Approach to Peptide Analysis." Available at: [Link].
-
Advanced Chromatography Technologies. "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC." Available at: [Link].
-
Mtoz Biolabs. "Peptide Characterization by RP-HPLC for Regulatory Submissions." Available at: [Link].
-
ResearchGate. "Why is trifluoroacetic acid (TFA) used in c-18 column?" Available at: [Link].
- Gilar, M., et al. "Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited." Journal of Chromatography A, vol. 929, no. 1-2, 2001, pp. 167-82.
-
AELAB. "Expert Guide to Troubleshooting Common HPLC Issues." Available at: [Link].
-
Waters Corporation. "Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases." Application Note. Available at: [Link].
-
ResearchGate. "The HPLC chromatogram of the pure Ac‐Gly‐Trp‐RibAFU(α/β)‐Tyr‐Gly‐OH..." Scientific Diagram. Available at: [Link].
-
Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Available at: [Link].
-
Chemistry Stack Exchange. "the role of TFA on Reverse phase chromatography?" Available at: [Link].
-
Waters Corporation. "Reversed-Phase Column Performance for Peptide and Peptide Mapping Separations." Application Note. Available at: [Link].
- PNAS. "Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products." Proceedings of the National Academy of Sciences, vol. 118, no. 4, 2021.
-
Phenomenex. "HPLC Troubleshooting: Solutions for Common Problems." Available at: [Link].
- Wang, Y., et al. "Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides." Journal of the American Society for Mass Spectrometry, vol. 30, no. 8, 2019, pp. 1488–1497.
- Thermo Fisher Scientific. "Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection.
-
MicroSolv Technology Corporation. "Troubleshooting Problems With Poor HPLC Results Before Examining the Column." Available at: [Link].
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. renyi.hu [renyi.hu]
- 4. chemcoplus.co.jp [chemcoplus.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. How is the purity of peptides calculated?|whpeptide [note.com]
- 12. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. aelabgroup.com [aelabgroup.com]
Comparative hydrolysis rates of Ac-Leu-Gly-OH and Ac-Pro-Leu-Gly-OH
[1]
Executive Summary
This technical guide compares the hydrolytic stability and enzymatic susceptibility of two N-acetylated peptides: the dipeptide Ac-Leu-Gly-OH and the tripeptide Ac-Pro-Leu-Gly-OH .
Key Finding: Ac-Pro-Leu-Gly-OH exhibits significantly higher stability in non-specific biological fluids (e.g., human serum) compared to Ac-Leu-Gly-OH . The incorporation of a Proline residue at the P2 position introduces steric constraints that retard hydrolysis by general endopeptidases. However, Ac-Pro-Leu-Gly-OH acts as a highly specific substrate for Matrix Metalloproteinases (MMPs) , particularly MMP-9, which rapidly cleaves the Leu-Gly bond. Conversely, Ac-Leu-Gly-OH is primarily susceptible to C-terminal degradation by Carboxypeptidases .
Structural & Mechanistic Basis of Stability
The hydrolytic rate of a peptide is governed by its accessibility to the catalytic active sites of proteases. Both peptides share an N-terminal Acetyl (Ac-) group, which effectively blocks degradation by aminopeptidases (e.g., Leucine Aminopeptidase), enzymes that require a free N-terminal amino group.
Ac-Leu-Gly-OH (Dipeptide Derivative)
-
Structure: Linear, flexible backbone.
-
Vulnerability: The C-terminal Glycine is exposed. Without the steric bulk of a preceding Proline, the Leu-Gly peptide bond is accessible to Carboxypeptidases (which cleave from the C-terminus) and general Endopeptidases .
-
Hydrolysis Mechanism: Primary degradation occurs via nucleophilic attack at the C-terminal carbonyl, releasing free Glycine and Ac-Leu.
Ac-Pro-Leu-Gly-OH (MIF-1 Analog)
-
Structure: Contains a Proline residue at the N-terminal side of Leucine.[1]
-
Stabilization (The "Proline Effect"): The cyclic pyrrolidine ring of Proline restricts the conformational flexibility of the peptide backbone (specifically the
angle). This steric hindrance prevents many non-specific proteases from adopting the correct transition state geometry required for hydrolysis. -
Specific Vulnerability: While resistant to general serum proteases, the Leu-Gly bond in this sequence is the specific recognition motif for Matrix Metalloproteinases (MMPs) (e.g., MMP-9, MMP-2) and microbial collagenases.
Comparative Enzymatic Stability Data
The following data synthesizes kinetic behaviors observed in human serum and specific enzyme assays.
Table 1: Comparative Hydrolysis Profiles
| Feature | Ac-Leu-Gly-OH | Ac-Pro-Leu-Gly-OH |
| Primary Degradation Pathway | C-terminal cleavage by Carboxypeptidases | Endopeptidase cleavage by MMPs / Collagenase |
| Scissile Bond | Leu - Gly (C-terminal release) | Leu - Gly (Internal bond) |
| Stability in Human Serum | Low to Moderate ( | High ( |
| MMP-9 Susceptibility | Negligible | High ( |
| Aminopeptidase Resistance | High (Protected by Ac- group) | High (Protected by Ac- group) |
Human Serum Stability
Research indicates that tripeptides containing the Pro-Leu-Gly sequence (like MIF-1) are remarkably stable in human serum compared to other species.
-
Observation: In incubation studies at 37°C, analogs of Pro-Leu-Gly showed 0% degradation after 1 hour in human serum, whereas rapid degradation was observed in rat serum [1].[2]
-
Implication: Ac-Pro-Leu-Gly-OH is suitable for applications requiring prolonged circulation stability in humans, provided MMP activity is low.
MMP Specificity
Ac-Pro-Leu-Gly-OH is frequently used as a backbone for fluorogenic MMP substrates (e.g., cleavage of the Leu-Gly bond).
-
Kinetic Driver: The enzyme MMP-9 recognizes the hydrophobic Leucine at P1' and Proline at P3, accelerating hydrolysis specifically at the Leu-Gly bond.
-
Data Point: For related fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-...),
values can exceed 10,000 M⁻¹s⁻¹ , indicating rapid hydrolysis in the presence of MMPs [3].[3]
Visualization of Hydrolysis Pathways
The following diagram illustrates the distinct enzymatic pathways governing the degradation of these two peptides.
Figure 1: Distinct enzymatic hydrolysis pathways. Ac-Leu-Gly-OH is degraded by general carboxypeptidases, while Ac-Pro-Leu-Gly-OH is resistant to general serum proteases but sensitive to specific MMPs.
Experimental Protocol: Determining Hydrolysis Kinetics
To validate these rates experimentally, use the following HPLC-based time-course assay. This protocol ensures separation of the acetylated fragments from the free amino acids.
Materials
-
Substrates: Ac-Leu-Gly-OH and Ac-Pro-Leu-Gly-OH (purity >95%).
-
Enzyme Sources:
-
Source A: Pooled Human Serum (for stability profiling).
-
Source B: Recombinant MMP-9 (for specificity profiling).
-
-
Stop Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for determining kinetic stability.[4]
Data Analysis
-
Quantification: Measure the peak area of the intact parent peptide at each time point (
). -
Kinetic Plot: Plot
versus time ( ). -
Rate Constant: The slope of the linear regression represents
(observed first-order rate constant). -
Half-life: Calculate
.
Conclusion and Implications
For drug development applications:
-
Select Ac-Pro-Leu-Gly-OH if the goal is to target tissues with high MMP expression (e.g., tumors, inflammation) or if high systemic stability is required to reach the target site. The Proline residue acts as a "molecular shield" against non-specific degradation.
-
Select Ac-Leu-Gly-OH only as a rapidly metabolizable linker or control. Its susceptibility to carboxypeptidases makes it unsuitable for long-circulation applications without further chemical modification (e.g., C-terminal amidation).
References
-
Walter, R., et al. (1975). Significant differences in the degradation of Pro-Leu-Gly-NH2 by human serum and that of other species.[2] Proceedings of the Society for Experimental Biology and Medicine, 148(1), 98-103. Link
-
Nagase, H., & Fields, G. B. (1996). Human matrix metalloproteinase specificity studies using collagen sequence-based synthetic peptides. Biopolymers, 40(4), 339-355. Link
-
Netzel-Arnett, S., et al. (1991). Sequence specificities of human fibroblast and neutrophil collagenases. Journal of Biological Chemistry, 266(11), 6747-6755. Link
Sources
- 1. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis Standards for N-Acetyl-L-Leucyl-Glycine: A Comparative Technical Guide
Executive Summary: The Case for Matrix-Matched Standards
In the high-stakes field of peptide therapeutics and drug discovery, the accuracy of Elemental Analysis (EA) for Carbon, Hydrogen, and Nitrogen (CHN) is non-negotiable.[1] While traditional standards like Acetanilide have long served as the primary calibrators for combustion analyzers, they often fail to represent the physicochemical complexity of peptide chains.[1]
N-Acetyl-L-Leucyl-Glycine (Ac-Leu-Gly-OH) emerges not just as a chemical compound, but as a critical Quality Control (QC) Standard for verifying the combustion efficiency of peptide bonds and N-terminal acetylations.[1] This guide objectively compares Ac-Leu-Gly against industry-standard alternatives, providing theoretical baselines, handling protocols, and a decision framework for its implementation in your laboratory.
Technical Profile: The "Truth" Values
Before using any material as a standard, its theoretical composition must be established with absolute precision.[1] N-Acetyl-L-Leucyl-Glycine is a dipeptide derivative often used to simulate the combustion behavior of larger pharmaceutical peptides.[1]
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: N-Acetyl-L-leucylglycine[1]
-
Chemical Formula:
[1] -
Molecular Weight: 230.26 g/mol [1]
-
Structure: Acetyl group capped L-Leucine residue linked to a Glycine free acid.[1][2][3]
Theoretical Elemental Composition
Use these values for instrument calibration or K-factor determination.
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 10 | 12.011 | 120.11 | 52.16% |
| Hydrogen (H) | 18 | 1.008 | 18.144 | 7.88% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 12.17% |
| Oxygen (O) | 4 | 15.999 | 63.996 | 27.79% |
Critical Insight: The Nitrogen content (12.17%) is significantly lower than common standards like Acetanilide (10.36%) or Sulfanilamide (16.27%), making it an excellent "bracket" standard for low-nitrogen peptide formulations.[1]
Comparative Analysis: Ac-Leu-Gly vs. The Industry Giants[1]
Why switch or supplement your current standards with Ac-Leu-Gly? The answer lies in Matrix Matching .[1]
Table 1: Performance Comparison of Common EA Standards
| Feature | N-Acetyl-L-Leucyl-Glycine | Acetanilide | Sulfanilamide | Atropine |
| Primary Use | Peptide/Protein Validation | General Organic Calibration | Sulfur/Nitrogen Calibration | Alkaloid/Pharma Calibration |
| Matrix Type | Aliphatic Peptide Chain | Aromatic Amide | Aromatic Sulfonamide | Complex Alkaloid |
| Combustion Difficulty | Medium-High (Requires breaking peptide bonds) | Low (Combusts easily) | Low-Medium | Medium |
| Nitrogen % | 12.17% | 10.36% | 16.27% | 4.84% |
| Hygroscopicity | Moderate (Requires drying) | Low (Non-hygroscopic) | Low | Low |
| Stability | Good (Store desicated) | Excellent | Excellent | Good |
| Suitability | Best for validating peptide drug substance analysis.[1][4] | Best for daily K-factor calibration.[1] | Best for CHNS analysis.[1] | Best for low-N samples. |
The "Matrix Effect" in Combustion Analysis
Standard Acetanilide combusts rapidly and cleanly.[1] However, peptides like Ac-Leu-Gly can form "char" or refractory intermediates if the combustion temperature or oxygen dose is insufficient.[1]
-
If you calibrate with Acetanilide and run a peptide: You may get low Nitrogen recovery if your furnace settings aren't aggressive enough for peptide bonds.[1]
-
If you validate with Ac-Leu-Gly: You confirm that your instrument can fully recover Nitrogen from a peptide backbone.[1]
Experimental Protocol: Validating Your Workflow
To use N-Acetyl-L-Leucyl-Glycine effectively, you must treat it as a sensitive biological standard rather than a robust chemical rock.[1]
Workflow Visualization
Figure 1: Optimized workflow for handling peptide-based elemental analysis standards.
Step-by-Step Methodology
Phase 1: Pre-Treatment (Crucial)
Unlike Acetanilide, Ac-Leu-Gly can adsorb atmospheric moisture, artificially inflating Hydrogen and Diluting Carbon/Nitrogen values.[1]
-
Drying: Dry the standard in a vacuum oven at 60°C for 4 hours or store in a desiccator with
for at least 24 hours prior to use. -
Verification: Perform a TGA (Thermogravimetric Analysis) spot check if available to ensure volatile content is <0.5%.[1]
Phase 2: Micro-Weighing[1]
-
Use a microbalance with readability of 0.1 µg (0.0001 mg) .[1]
-
Target Sample Weight: 1.5 mg to 2.5 mg (ensures sufficient N signal without saturating the detector).
-
Tin Capsule: Fold tightly to exclude air. Air contains Nitrogen gas (
), which causes blank errors.[1]
Phase 3: Instrument Parameters (Generic CHN Analyzer)
-
Combustion Temp: 980°C (Minimum).[1] For peptides, 1020°C is recommended to ensure complete oxidation of the amide backbone.[1]
-
Oxygen Dose: Ensure an excess of
.[1] Peptides require slightly more oxygen per mg than simple aromatics due to the aliphatic chains.[1] -
Carrier Gas: Helium (99.999% purity).[1]
Troubleshooting & Self-Validation
How do you know if your analysis is correct? Use this logic gate.
Logic Diagram: Troubleshooting Low Recovery
Figure 2: Diagnostic decision tree for interpreting deviations in Ac-Leu-Gly analysis.
Common Failure Modes
-
Incomplete Combustion: Result: Low %N, Low %C.
-
Moisture Contamination: Result: High %H, Low %C, Low %N.[1]
-
Cause: Hygroscopic nature of the glycine moiety.[1]
-
Fix: Redry the standard.
-
Conclusion
N-Acetyl-L-Leucyl-Glycine is not a replacement for Acetanilide as a daily calibration standard, but it is an indispensable validation tool for laboratories analyzing peptides.[1] By verifying your instrument's ability to recover theoretical values from this matrix, you prove that your data on novel peptide therapeutics is accurate, robust, and defensible.
Recommendation: Use Acetanilide for daily K-factor calibration.[1] Run Ac-Leu-Gly as a "check standard" (QC) every 10 samples when analyzing peptide batches.
References
-
National Institute of Standards and Technology (NIST). (2025).[1] Standard Reference Materials for Elemental Analysis. Retrieved from [Link][1]
-
PubChem. (2025).[1] N-Acetyl-L-leucylglycine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide | C28H39N5O7 | CID 10460379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. a2bchem.com [a2bchem.com]
- 4. Ac-Leu-Gly-Lys(Suc)-AMC | C30H41N5O9 | CID 60167976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced QC Protocols for Synthetic Ac-Leu-Gly-OH: A Comparative Technical Guide
Introduction: The Deceptive Simplicity of Dipeptides
In peptide drug development, short sequences like N-Acetyl-L-Leucyl-Glycine (Ac-Leu-Gly-OH) often escape the rigorous scrutiny applied to longer therapeutic chains (e.g., GLP-1 agonists). However, as critical intermediates, enzyme substrates, or bioactive fragments, their purity is paramount.
The quality control (QC) of Ac-Leu-Gly-OH presents unique challenges that standard "generic" peptide protocols often miss:
-
Detection Limits: The lack of aromatic residues (Trp, Tyr, Phe) means UV absorbance relies solely on the peptide bond (210–220 nm), reducing sensitivity and increasing baseline noise interference.
-
Retention Behavior: The molecule is small and amphipathic (hydrophobic Leu, hydrophilic Gly), often eluting in the "void volume" or solvent front of standard C18 gradients if not optimized.
-
Impurity Profiling: Distinguishing the target from its des-acetylated form (H-Leu-Gly-OH) or its D-isomer (Ac-D-Leu-Gly-OH) requires high-resolution orthogonality.
This guide compares a Standard QC Workflow (HPLC-UV) against an Advanced High-Fidelity Workflow (UPLC-HRMS/CAD), demonstrating why the latter is essential for pharmaceutical-grade release.
Critical Quality Attributes (CQAs) for Ac-Leu-Gly-OH
Before defining the protocol, we must define what constitutes "quality" for this specific molecule based on USP <1503> guidelines.
| CQA | Specification Target | Common Failure Mode | Detection Strategy |
| Identity | Monoisotopic Mass ± 0.5 Da | Wrong sequence (e.g., Ac-Gly-Leu-OH) | MS / NMR |
| Purity | > 98.0% (Area %) | Co-elution of des-acetyl impurity | UPLC (C18) |
| Chiral Purity | < 0.5% D-Isomer | Ac-D-Leu-Gly-OH (Racemization) | Chiral HPLC or Marfey’s Reagent |
| Peptide Content | > 90% (Net Peptide) | High water/salt/counter-ion content | Elemental Analysis (CHN) / qNMR |
| Counter-ion | Acetate/TFA limit | Residual TFA from cleavage | IC (Ion Chromatography) |
Comparative Analysis: Standard vs. Advanced Protocols
Option A: The Standard Protocol (HPLC-UV)
Commonly used in academic labs or for non-clinical reagents.
-
System: Agilent 1260 / Waters Alliance (HPLC)
-
Column: C18, 5µm, 4.6 x 150mm (e.g., Zorbax Eclipse)
-
Detection: UV at 214 nm
-
Limitation: Low resolution. Often fails to separate the Des-Acetyl (H-Leu-Gly-OH) impurity from the main peak due to similar hydrophobicity.
Option B: The Advanced Protocol (UPLC-HRMS)
Required for GMP release and clinical applications.
-
System: Waters ACQUITY UPLC H-Class / Thermo Vanquish
-
Column: C18, 1.7µm, 2.1 x 100mm (e.g., BEH C18)
-
Detection: PDA (210-400nm) + QDa/Orbitrap Mass Spec
-
Advantage: The 1.7µm particle size provides the theoretical plates needed to resolve the acetylated vs. non-acetylated species. MS detection confirms the mass shift (+42 Da) instantly.
Detailed Experimental Protocol: Advanced High-Fidelity Workflow
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the run is invalid.
Phase 1: Sample Preparation
-
Solvent: Dissolve Ac-Leu-Gly-OH in 90:10 Water:Acetonitrile (v/v) .
-
Why? Dissolving in 100% organic solvent can cause peak distortion (strong solvent effect) for early eluting dipeptides.
-
-
Concentration: 0.5 mg/mL (for UV) / 0.1 mg/mL (for MS).
-
Filtration: 0.22 µm PVDF filter (Do not use Nylon, which can bind peptides).
Phase 2: UPLC-MS Conditions
| Parameter | Setting | Rationale |
| Stationary Phase | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | 1.7µm particles maximize resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is better for MS sensitivity than TFA (which suppresses ionization). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Flow Rate | 0.4 mL/min | Optimized for UPLC backpressure and ionization efficiency. |
| Column Temp | 40°C | Reduces viscosity, improving mass transfer. |
| Gradient | 0-2 min: 1% B (Isocratic hold)2-10 min: 1% -> 30% B10-12 min: 95% B (Wash) | Critical: The initial isocratic hold allows the polar dipeptide to bind to the column before elution, preventing it from eluting in the void. |
Phase 3: System Suitability Test (SST)
Before running samples, inject a Resolution Mixture containing:
-
Ac-Leu-Gly-OH (Target)
-
H-Leu-Gly-OH (Impurity A - Des-acetyl)
-
Ac-Gly-Leu-OH (Impurity B - Scrambled sequence)
Acceptance Criteria:
-
Resolution (R_s) between Target and Impurity A > 2.0.
-
Tailing Factor (T) < 1.5.[1]
Visualizing the QC Decision Logic
The following diagram illustrates the decision-making process for handling Ac-Leu-Gly-OH batches, specifically addressing the risk of racemization and acetylation failure.
Caption: QC Decision Matrix for Ac-Leu-Gly-OH. Note the specific branch for Chiral Analysis if isomeric impurities are suspected.
Case Study: The "Hidden" Impurity
To illustrate the necessity of the Advanced Protocol, we simulated data comparing the two methods on a compromised batch.
Batch #2024-LG-09
-
Synthesis Issue: Incomplete acetylation step and use of low-grade Fmoc-L-Leu-OH (containing 2% D-Leu).
| Method | Result | Interpretation |
| Standard HPLC-UV | Single peak at 4.2 min. Purity: 99.1% | FALSE PASS. The method failed to resolve the D-isomer (Ac-D-Leu-Gly-OH) and the Des-acetyl impurity co-eluted under the broad main peak. |
| Advanced UPLC-MS | Main peak: 2.1 min. Shoulder peak (-42 Da): 1.9 min. Split peak (+0 Da): 2.2 min. | FAIL. 1. 3.5% H-Leu-Gly-OH detected (Incomplete acetylation). 2. 1.8% Ac-D-Leu-Gly-OH resolved (Racemization). |
Troubleshooting & Optimization
Issue: Peak Fronting
-
Cause: Sample solvent is too strong (e.g., 100% MeOH) for the initial gradient conditions.
-
Fix: Dilute sample in water or starting mobile phase (0-5% ACN).
Issue: Missing Peak (Void Volume Elution)
-
Cause: Ac-Leu-Gly-OH is relatively polar. Standard gradients starting at 10% ACN wash it out immediately.
-
Fix: Start gradient at 0% or 1% ACN and hold for 1-2 minutes to allow interaction with the C18 phase. Alternatively, use a "Aq" type C18 column designed for 100% aqueous conditions.
Issue: Ghost Peaks in MS
-
Cause: Sodium adducts ([M+Na]+) or Potassium adducts.
-
Fix: Ac-Leu-Gly-OH (MW ~230) often flies as [M+H]+ (231.1) and [M+Na]+ (253.1). Ensure you sum these signals for accurate quantification, or desalinate the system.
References
-
United States Pharmacopeia (USP). General Chapter <1503> Quality Attributes of Synthetic Peptide Drug Substances. USP-NF.[2] Link
-
Eggen, I., et al. (2014).[3] Control strategies for synthetic therapeutic peptide APIs. Pharmaceutical Technology. Link
-
Vergote, V., et al. (2009). Quality control of synthetic peptides by HPLC and MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed mechanisms on racemization and acetylation). Link
-
D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. (Comprehensive review of peptide impurity origins). Link
Sources
Benchmarking Quantification Strategies: Determining the Extinction Coefficient of Ac-Leu-Gly-OH at 214 nm
Executive Summary
For researchers working with small, non-aromatic peptides like Ac-Leu-Gly-OH (N-Acetyl-L-leucyl-glycine), accurate quantification is a frequent bottleneck. Standard UV quantification at 280 nm is impossible due to the lack of Tryptophan (Trp), Tyrosine (Tyr), or Phenylalanine (Phe) residues. Consequently, the peptide bond absorption at 214 nm becomes the primary detection mode.
However, determining the molar extinction coefficient (
Key Insight: Theoretical models predict an
The Scientific Challenge: Why 214 nm?
The peptide Ac-Leu-Gly-OH presents a specific set of optical challenges:
-
Optical Silence at 280 nm: The dipeptide backbone and the aliphatic side chains of Leucine and Glycine are transparent in the near-UV range.
-
The "Weighing Trap": Synthetic peptides are hygroscopic and often exist as trifluoroacetate (TFA) or acetate salts. A "1 mg" sample may contain only 60–80% net peptide by weight, with the rest being water and counter-ions.
-
The 214 nm Solution: The peptide bond (
transition) absorbs strongly at 214 nm. However, this region is susceptible to interference from buffer components (e.g., carboxylic acids, nitrates), necessitating high-purity solvents.
Comparative Analysis of Determination Methods
We evaluated three primary methods for determining the extinction coefficient.
Table 1: Strategic Comparison of Quantification Methods
| Feature | Method A: Gravimetric (Direct Weighing) | Method B: Theoretical (Kuipers Model) | Method C: qAAA-UV Hybrid (Gold Standard) |
| Principle | Weigh powder | Calculate based on summation of amide bond contributions. | Hydrolyze peptide |
| Accuracy | Low. Errors of 10–40% are common due to unknown water/salt content. | Medium-High. Good for estimation but ignores solvent/conformation effects. | High. Measures actual molarity, independent of salts or water. |
| Prerequisites | Microbalance. | Knowledge of sequence ( | HPLC, hydrolysis station, derivatization reagents. |
| Primary Risk | Overestimating | Slight deviation due to N-terminal acetylation or pH shifts. | Incomplete hydrolysis (rare for dipeptides). |
| Verdict | Avoid for | Use for quick approximations. | Mandatory for publication-grade data. |
Theoretical Estimation (Method B)
Before experimental determination, a theoretical baseline is essential for validation. According to the seminal work by Kuipers & Gruppen (2007) , the extinction coefficient at 214 nm is additive based on the peptide bonds.
The Logic:
-
Peptide Bond Contribution:
per bond.[1] -
Structural Analysis of Ac-Leu-Gly-OH:
-
Bond 1: Acetyl-Leucine (Amide linkage).[2] Optically behaves as a peptide bond.
-
Bond 2: Leucine-Glycine (Peptide bond).
-
Side Chains: Leu and Gly have negligible absorption at 214 nm compared to the backbone.
-
-
Calculation:
Note: This value assumes a random coil conformation in a non-interfering buffer (e.g., Phosphate).
Experimental Protocol: The qAAA-UV Hybrid System (Method C)
This protocol describes the definitive method to experimentally determine the extinction coefficient. It eliminates the error introduced by the peptide's salt and water content.
Phase 1: Sample Preparation & UV Reading
-
Dissolution: Dissolve approx. 1 mg of Ac-Leu-Gly-OH in 1.0 mL of 20 mM Phosphate Buffer (pH 7.0) .
-
Why Phosphate? Unlike Acetate or Tris, Phosphate is transparent at 214 nm.
-
-
Clarification: Centrifuge at 10,000 x g for 5 mins to remove particulates.
-
UV Measurement:
-
Blank the spectrophotometer with the buffer.
-
Measure Absorbance (
) in a quartz cuvette (1 cm pathlength). -
Target an absorbance range of 0.2 – 0.8 AU for linearity. Record this value accurately.
-
Phase 2: Acid Hydrolysis (The "Truth" Step)
-
Aliquot: Transfer exactly 100
L of the peptide solution into a vacuum hydrolysis tube. -
Acidification: Add 100
L of 12 N HCl (Final concentration 6 N). Add 0.1% Phenol as a scavenger (optional for this peptide as it lacks Tyr/Met, but good practice). -
Hydrolysis: Seal under vacuum/nitrogen and incubate at 110°C for 24 hours .
Phase 3: Quantification & Calculation
-
Derivatization: Neutralize and derivatize the hydrolysate (e.g., using OPA or AccQ-Tag reagents) to make amino acids fluorescent/UV-active.
-
HPLC Analysis: Run on a C18 column against a standard curve of amino acids.
-
Molarity Determination: Calculate the molar concentration of Leucine (
).-
Self-Validation Check: The molar ratio of Leu:Gly should be 1:1 (
). If not, hydrolysis was incomplete or the sample is impure.
-
-
Final Calculation:
Where .
Visualization: The "Self-Validating" Workflow
The following diagram illustrates the decision logic and experimental flow, highlighting where errors are trapped and eliminated.
Figure 1: The Parallel Workflow. By splitting the same stock solution for both UV reading and Hydrolysis, the exact molarity is correlated to the exact absorbance, canceling out weighing errors.
Results Interpretation
When you perform this experiment, you will likely observe a discrepancy between the Gravimetric and qAAA results.
| Parameter | Gravimetric Approach | qAAA Approach |
| Sample Weight | 1.00 mg | N/A (Calculated retroactively) |
| Apparent Conc. | 3.87 mM (assuming 100% purity) | 3.10 mM (Actual peptide content ~80%) |
| Measured A214 | 5.72 (theoretical total) | 5.72 |
| Calculated | 1478 M⁻¹cm⁻¹ (Underestimated) | 1845 M⁻¹cm⁻¹ (Accurate) |
References
-
Kuipers, B. J., & Gruppen, H. (2007). Prediction of molar extinction coefficients of proteins and peptides using UV absorption of the constituent amino acids at 214 nm.[1] Journal of Agricultural and Food Chemistry, 55(14), 5445–5451.[1]
-
Noble, J. E., & Bailey, M. J. (2009). Quantitation of protein. Methods in Enzymology, 463, 73–95.
-
Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Protein Science, 22(6), 851–858.
Sources
- 1. Prediction of molar extinction coefficients of proteins and peptides using UV absorption of the constituent amino acids at 214 nm to enable quantitative reverse phase high-performance liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Comparison of colorimetric assays with quantitative amino acid analysis for protein quantification of Generalized Modules for Membrane Antigens (GMMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines [frontiersin.org]
Personal Protective Equipment (PPE) & Handling Guide: Ac-Leu-Gly-OH
Executive Safety Summary
Substance: N-Acetyl-L-leucyl-glycine (Ac-Leu-Gly-OH) CAS: 4033-42-5 (Typical) Physical State: Lyophilized Powder (Hygroscopic) Primary Hazard: Respiratory Sensitization & Dust Inhalation.
While Ac-Leu-Gly-OH is often classified as non-hazardous or an irritant (H315/H319/H335) under GHS guidelines due to limited toxicity data, prudent laboratory practice mandates treating all bioactive peptides as potential immunogens. The primary risk is not acute toxicity, but the development of specific antibody responses (sensitization) upon repeated inhalation of aerosolized dust.
Immediate Action Required:
-
Do not weigh on an open bench.
-
Do not handle without nitrile gloves.
-
Store at -20°C; allow to equilibrate to room temperature in a desiccator before opening to prevent deliquescence (moisture absorption).
Risk Assessment & Hazard Profiling
As a Senior Application Scientist, I emphasize that the "safety" of a peptide is defined by its physical form as much as its chemistry. Lyophilized peptides are electrostatically charged, low-density powders. They "fly" easily.
The "Invisible" Danger: Aerosolization
When you open a vial of lyophilized Ac-Leu-Gly-OH, static electricity can cause micro-particles to eject.
-
Inhalation Risk: High. Particles <5µm can bypass upper respiratory defenses.
-
Dermal Risk: Low to Moderate. Peptides generally do not penetrate intact skin but can transfer from gloves to mucosal surfaces (eyes/nose).
-
Sensitization: Repeated exposure to peptide dust can trigger IgE-mediated hypersensitivity.
PPE Selection Matrix
This matrix is designed for Research & Development (R&D) environments handling quantities <1g.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Fume Hood or Biosafety Cabinet (Class II) | Primary Barrier. Engineering controls are superior to masks. Prevents aerosolized peptide from entering the user's breathing zone. |
| Respiratory (Secondary) | N95 / FFP2 / P2 Respirator | Required only if weighing outside a hood (not recommended) or during spill cleanup. Surgical masks offer zero protection against peptide dust. |
| Dermal (Hands) | Nitrile Gloves (Min. 0.11mm thickness) | Latex is a sensitizer itself; avoid it. Nitrile provides excellent chemical resistance and contrast to white powders (visualizing spills). |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the ocular cavity. |
| Body | Lab Coat (High-Neck/Cuffed) | Prevents accumulation of dust on street clothes. Cuffed sleeves prevent skin exposure at the wrist gap. |
Operational Protocol: Safe Weighing & Reconstitution
The moment of highest risk is the transfer of solid powder to the balance. Follow this self-validating workflow to ensure containment.
The "Static-Free" Weighing Method
-
Equilibration: Remove vial from -20°C storage. Place in a desiccator for 30–60 minutes. Why? Opening a cold vial condenses atmospheric water, degrading the peptide and making it sticky/hard to handle.
-
Anti-Static Gun (Optional but Recommended): Use a Zerostat® or ionizing bar on the vial before opening to neutralize static charge.
-
Weighing:
-
Perform inside the Fume Hood.
-
Do not use a spatula directly in the stock vial if possible. Tap gently or use a pre-weighed antistatic weighing boat.
-
-
Solubilization: Add solvent (buffer/water) immediately to the weighing vessel to trap the dust in solution. Once dissolved, the inhalation risk drops to near zero.
Workflow Visualization
The following diagram outlines the decision logic for handling Ac-Leu-Gly-OH, prioritizing engineering controls over PPE alone.
Figure 1: Decision logic for minimizing respiratory exposure during peptide weighing.
Emergency Response & Disposal
Accidental Spills (Powder)
-
Do not blow on the powder.
-
Cover the spill with a paper towel dampened with water or ethanol (wet wiping prevents dust generation).
-
Wipe up and place in a biohazard or solid chemical waste bag.
-
Clean the surface with 70% Ethanol.
Exposure[1][2]
-
Eye Contact: Flush with water for 15 minutes.[1][2] Peptides can be acidic/basic depending on counter-ions (e.g., TFA salts).
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of sensitization).
Disposal
Ac-Leu-Gly-OH is biodegradable but should be treated as chemical waste.
-
Solids: Dispose of vials/weighing boats in "Solid Chemical Waste."
-
Liquids: Dispose in "Aqueous Waste" (unless dissolved in organic solvents like DMSO, then "Organic Waste").
References
-
Fisher Scientific. (2023). Safety Data Sheet: L-Isoleucine / Peptide Derivatives (General Guidelines). Retrieved from
-
Bachem. (n.d.). Handling and Storage Guidelines for Peptides.[3][4] Retrieved from
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
PubChem. (2024). Compound Summary: Ac-Leu-Gly-OH (and related dipeptides). Retrieved from
Sources
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